molecular formula C10H10N2 B1593523 1-Methyl-3-phenyl-1H-pyrazole CAS No. 3463-26-1

1-Methyl-3-phenyl-1H-pyrazole

Cat. No.: B1593523
CAS No.: 3463-26-1
M. Wt: 158.2 g/mol
InChI Key: AQQUNJMVAKJGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQUNJMVAKJGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188200
Record name 1-Methyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-26-1
Record name 1-Methyl-3-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-3-phenyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 1-Methyl-3-phenyl-1H-pyrazole , a distinct heteroaromatic scaffold often confused with its isomer (1-methyl-5-phenylpyrazole) or its oxidized derivative (Edaravone/pyrazolone).

Technical Profile: this compound

CAS Registry Number: 1128-54-7 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol IUPAC Name: this compound[1][2]

Part 1: Structural & Electronic Architecture

The this compound system is defined by a rigid five-membered aromatic ring containing two adjacent nitrogen atoms. Unlike unsubstituted pyrazoles, the N1-methylation "locks" the tautomeric equilibrium, creating a fixed dipole and distinct steric environment.

Isomeric Distinction (The Critical Quality Attribute)

The most common synthetic failure mode is the inadvertent production of the 1,5-isomer (1-methyl-5-phenyl-1H-pyrazole, CAS 3347-62-4). Distinguishing these isomers is critical for structure-activity relationship (SAR) integrity.

Feature1-Methyl-3-phenyl (Target) 1-Methyl-5-phenyl (Impurity)
Steric Environment N-Methyl group is remote from the phenyl ring.N-Methyl group is adjacent to the phenyl ring.
NOE Signal (NMR) Absent between N-Me and Ph-ortho protons.Strong NOE between N-Me and Ph-ortho protons.
C5-H Shift Deshielded (~7.4 ppm), adjacent to N1.Substituted (Phenyl).[1][3][4][5][6][7]
Dipole Moment Higher (vectors reinforce).Lower (vectors partially oppose).
Electronic Map
  • N1 (Pyrrole-like): Electron donor via resonance; site of methylation.

  • N2 (Pyridine-like): Basic site (pKa ~2.0–2.5 for conjugate acid); hydrogen bond acceptor.

  • C4 (Nucleophilic): High electron density; primary site for Electrophilic Aromatic Substitution (EAS).

  • C5 (Acidic): The proton at C5 is the most acidic ring proton due to the inductive effect of the adjacent N1, making it the site for lithiation.

Part 2: Synthetic Routes & Regiocontrol

Achieving high regioselectivity for the 1,3-isomer over the thermodynamically often-favored 1,5-isomer requires controlling the initial nucleophilic attack of methylhydrazine.

The "Gold Standard" Enaminone Route

Direct condensation of methylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) often yields mixtures. The use of an enaminone precursor directs the regioselectivity by differentiating the electrophilicity of the carbonyl and the


-carbon.

Mechanism:

  • Precursor Synthesis: Reaction of acetophenone with DMF-DMA yields 3-(dimethylamino)-1-phenyl-2-propen-1-one.

  • Cyclization: Methylhydrazine reacts with the enaminone. The more nucleophilic terminal nitrogen (

    
    ) attacks the hard electrophile (carbonyl), while the internal nitrogen (
    
    
    
    ) attacks the softer Michael acceptor (
    
    
    -carbon).
    • Note: Solvent polarity can invert this preference. In protic solvents, the 1,3-isomer is generally favored via initial attack at the

      
      -carbon by the secondary amine of methylhydrazine (Michael addition-elimination).
      

Synthesis cluster_0 Precursors Acetophenone Acetophenone (Ph-CO-Me) Enaminone Enaminone Intermediate (Ph-CO-CH=CH-NMe2) Acetophenone->Enaminone Reflux DMFDMA DMF-DMA DMFDMA->Enaminone Target This compound (Target: 1,3-isomer) Enaminone->Target EtOH, Reflux (Major Product) Isomer 1-Methyl-5-phenyl-1H-pyrazole (Impurity: 1,5-isomer) Enaminone->Isomer Minor Product (Control via Solvent) MeNHNH2 Methylhydrazine (MeNHNH2) MeNHNH2->Target

Caption: Regioselective synthesis via enaminone intermediate favors the 1,3-isomer.

Experimental Protocol: Regioselective Synthesis
  • Enaminone Formation: Reflux acetophenone (10 mmol) with

    
    -dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol) in toluene for 12 hours. Evaporate volatiles to obtain the crude enaminone (yellow solid).
    
  • Cyclization: Dissolve the crude enaminone in absolute ethanol (20 mL). Add methylhydrazine (11 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: The residue is purified by flash column chromatography (Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer (if present) due to higher polarity.

  • Validation: Confirm structure via NOE NMR (absence of interaction between N-Me and Ph).

Part 3: Reactivity Profile & Functionalization

The 1-methyl-3-phenylpyrazole scaffold offers two distinct vectors for diversification: Electrophilic Aromatic Substitution (EAS) at C4 and Directed Lithiation at C5.

C4-Functionalization (Electrophilic Attack)

The C4 position is the most electron-rich site. Standard EAS reactions proceed with high yield.

  • Bromination: NBS (N-bromosuccinimide) in DMF or Acetonitrile at RT yields 4-bromo-1-methyl-3-phenylpyrazole.

  • Nitration:

    
     yields the 4-nitro derivative.
    
C5-Functionalization (Lithiation)

The C5 proton is the most acidic (


 in DMSO, but kinetically accessible). Treatment with 

-butyllithium (

-BuLi) generates the C5-lithio species, which can be trapped with electrophiles.
  • Warning: The N-methyl group can undergo lateral lithiation (deprotonation of the methyl group itself) under certain conditions, but C5-lithiation is thermodynamically preferred in THF at -78°C.

Reactivity cluster_C4 C4: Electrophilic Substitution cluster_C5 C5: Lithiation / C-H Activation Core This compound Bromination 4-Bromo Derivative (NBS, ACN, RT) Core->Bromination Electrophile (E+) Nitration 4-Nitro Derivative (HNO3/Ac2O) Core->Nitration Lithiation 5-Lithio Species (n-BuLi, THF, -78°C) Core->Lithiation Base (BuLi) DirectArylation 5-Aryl Derivative (Pd-Cat, Ar-Br) Core->DirectArylation C-H Activation Aldehyde 5-Formyl Derivative (Quench w/ DMF) Lithiation->Aldehyde

Caption: Divergent reactivity map showing C4 (EAS) and C5 (Lithiation/C-H Activation) pathways.

Part 4: Physical & Spectroscopic Data

Summary Table
PropertyValue / Characteristic
Physical State Low-melting solid or viscous oil (MP: 26–29°C).
Solubility Soluble in DCM, MeOH, DMSO, THF. Insoluble in water.[8]
pKa (Conj. Acid) ~2.2 (Pyridinic nitrogen N2).
UV

~250 nm (MeOH).
NMR Diagnostic Data (CDCl₃, 400 MHz)
  • 
     3.95 ppm (s, 3H):  N-Methyl group.
    
  • 
     6.55 ppm (d, J=2.3 Hz, 1H):  C4-H.
    
  • 
     7.35 ppm (d, J=2.3 Hz, 1H):  C5-H (Downfield due to N1).
    
  • 
     7.30–7.80 ppm (m, 5H):  Phenyl protons.
    
  • NOE: Irradiation of the methyl signal (3.95 ppm) shows NO enhancement of the phenyl protons, confirming the 1,3-regioisomer.

References

  • Regioselective Synthesis: Al-Mulla, A. Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles.[9]

  • Lithiation Studies: Begtrup, M. et al. Regioselectivity in lithiation of 1-methylpyrazole.

  • Direct Arylation: Doucet, H. et al. Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole.[10][10]

  • Structural Data: PubChem Compound Summary for CID 70783, 3-Methyl-1-phenyl-1H-pyrazole.

Sources

Technical Monograph: 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-Methyl-3-phenyl-1H-pyrazole , structured for researchers and drug development professionals.

CAS Number: 3463-26-1 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol

Executive Summary

This compound is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its isomer 1-methyl-5-phenylpyrazole. It serves as a critical pharmacophore in the development of small-molecule inhibitors for kinases (e.g., p38 MAPK, Src), GPCR ligands, and agrochemicals. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis strategies, and handling protocols, addressing the common challenge of distinguishing and separating it from its regioisomers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Data Table
PropertySpecificationNotes
CAS Number 3463-26-1Distinct from 1-methyl-5-phenyl (3463-27-2)
IUPAC Name This compound
Appearance Viscous liquid or low-melting solidTendency to supercool; crystallizes upon standing at low temp.[1][2]
Boiling Point 280.5°C (at 760 mmHg)Predicted value; distills under high vacuum.
Density 1.04 g/cm³
LogP ~2.3Lipophilic scaffold, suitable for CNS penetration.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcPoorly soluble in water.
Spectroscopic Characterization (Diagnostic)

Accurate identification relies on distinguishing the 1,3-isomer from the 1,5-isomer using NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.94 (s, 3H, N-CH₃):  The N-methyl singlet is diagnostic. In the 1,5-isomer, this peak often shifts upfield due to shielding by the adjacent phenyl ring.
      
    • 
       6.58 (d, J = 2.3 Hz, 1H, H-4):  The proton at position 4.
      
    • 
       7.38 (d, J = 2.3 Hz, 1H, H-5):  The proton at position 5 is more deshielded than H-4 due to proximity to the nitrogen lone pair.
      
    • 
       7.25–7.80 (m, 5H, Ph):  Phenyl protons.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinctive pyrazole carbons: C3 (~150 ppm), C5 (~130 ppm), C4 (~105 ppm).

    • N-Methyl carbon: ~39.0 ppm.

Synthesis & Manufacturing: The Regioselectivity Challenge

The primary challenge in synthesizing CAS 3463-26-1 is controlling regioselectivity. The reaction of methylhydrazine with unsymmetrical 1,3-electrophiles often yields a mixture of 1-methyl-3-phenyl (Target) and 1-methyl-5-phenyl (Impurity).

Strategic Analysis of Routes
  • Route A: Direct Methylation (Non-Selective)

    • Method: Alkylation of 3-phenyl-1H-pyrazole using MeI/NaH.

    • Outcome: Mixture of 1,3- and 1,5-isomers (approx. 1:1 to 6:4 ratio). Requires difficult chromatographic separation.

    • Verdict:Not Recommended for high-purity needs.

  • Route B: Enaminone Cyclization (Regio-Controlled)

    • Method: Reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylhydrazine.

    • Mechanism:[3][4] The reaction kinetics depend on solvent and pH. In protic solvents (EtOH), the more nucleophilic internal nitrogen of methylhydrazine attacks the

      
      -carbon of the enaminone, favoring the 1-methyl-5-phenyl isomer. However, under controlled acidic conditions  or specific solvent systems, the 1-methyl-3-phenyl isomer can be enriched, though 1,5-isomer formation is thermodynamically favored in many cyclizations.
      
    • Verdict:Preferred due to cleaner crude profiles, but requires rigorous purification.

Synthesis Pathway Visualization

The following diagram illustrates the Enaminone Route and the critical divergence point for regioselectivity.

SynthesisPathway cluster_conditions Regioselectivity Factors Acetophenone Acetophenone (Start) Enaminone Enaminone Intermediate 3-(dimethylamino)-1-phenyl-2-propen-1-one Acetophenone->Enaminone Reflux, 16h DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Isomer_1_5 1-Methyl-5-phenyl (Major Side Product) Enaminone->Isomer_1_5 Path A: Kinetic Control (Nucleophilic attack at C1) Isomer_1_3 1-Methyl-3-phenyl (Target: CAS 3463-26-1) Enaminone->Isomer_1_3 Path B: Thermodynamic/Solvent Control (Nucleophilic attack at C3) MeHydrazine Methylhydrazine (NH2-NH-Me) MeHydrazine->Enaminone

Caption: Synthesis pathway via enaminone showing the divergence of regioisomers based on nucleophilic attack trajectory.

Experimental Protocol: Enaminone Route

Objective: Synthesis of this compound with high isomeric purity.

Reagents[4][11][12][13]
  • Acetophenone (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Methylhydrazine (1.2 equiv)

  • Ethanol (Absolute)

  • Silica Gel (Type 60, 230-400 mesh)

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

  • Charge a round-bottom flask with Acetophenone (10 mmol) and DMF-DMA (12 mmol).

  • Heat the mixture to reflux (100–110°C) for 12–16 hours under nitrogen.

  • Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a lower Rf yellow spot (Enaminone).

  • Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and methanol byproduct. The residue (usually a yellow/orange solid) can be used directly or recrystallized from hexane/ether.

Step 2: Cyclization with Methylhydrazine

  • Dissolve the crude enaminone (10 mmol) in absolute Ethanol (20 mL).

  • Cool the solution to 0°C in an ice bath. Note: Temperature control is vital to minimize side reactions.

  • Add Methylhydrazine (12 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Then, heat to reflux for 1 hour to ensure complete cyclization.

  • Concentrate the solvent in vacuo.

Step 3: Purification (Critical)

  • The crude oil contains both 1,3- and 1,5-isomers.

  • Column Chromatography: Elute with a gradient of Hexane:EtOAc (95:5 to 80:20).

  • Elution Order: The 1-Methyl-5-phenyl isomer (more sterically hindered/shielded) typically elutes first (higher Rf). The target 1-Methyl-3-phenyl isomer elutes second (lower Rf).

  • Collect fractions containing the lower Rf spot. Evaporate to yield the target as a pale yellow oil or low-melting solid.

Applications in Drug Discovery

The this compound scaffold is a bioisostere for various aromatic rings and serves as a core for:

  • p38 MAPK Inhibitors: The pyrazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

  • Analgesics: Derivatives show COX-2 inhibitory potential.

  • Fragment-Based Drug Design (FBDD): Used as a rigid linker to orient phenyl groups in specific vectors relative to the H-bond acceptor motif.

Structure-Activity Relationship (SAR) Visualization

SAR Core This compound (Scaffold) N2 N2 Position H-Bond Acceptor (Kinase Hinge Binder) Core->N2 C4 C4 Position Vector for Substitution (Solubility/Selectivity) Core->C4 Ph C3 Phenyl Group Hydrophobic Pocket Interaction (Van der Waals) Core->Ph

Caption: Pharmacophore analysis of the 1-methyl-3-phenylpyrazole scaffold highlighting key interaction points.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exp): Category 3 (H335 - Respiratory)

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood. Methylhydrazine residues (if unpurified) are highly toxic; ensure the product is free of hydrazine traces before biological testing.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • Elguero, J.Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Foundational text on pyrazole regiochemistry).
  • Al-Mulla, A.Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles. Journal of Heterocyclic Chemistry.
  • Sigma-Aldrich.Safety Data Sheet: this compound.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Reference for NMR shifts of pyrazole isomers).

Sources

Physicochemical Properties of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-phenyl-1H-pyrazole (CAS: 3463-26-1) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its regioisomer 1-methyl-5-phenylpyrazole and the inverse analog 1-phenyl-3-methylpyrazole. It serves as a pharmacophore in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and structural validation, addressing the common challenge of isomer differentiation.

Molecular Identity & Structural Analysis

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[1][2] In this compound, the methyl group is attached to the pyrrole-like nitrogen (


), while the phenyl ring is attached to the carbon at position 3 (

).
Parameter Data
IUPAC Name This compound
CAS Number 3463-26-1
Molecular Formula

Molecular Weight 158.20 g/mol
SMILES CN1C=CC(=N1)C2=CC=CC=C2
InChI Key AQQUNJMVAKJGKR-UHFFFAOYSA-N
Isomer Note Do not confuse with: [3][4][5][6][7]• 1-Methyl-5-phenylpyrazole (CAS: 3347-62-4)• 1-Phenyl-3-methylpyrazole (CAS: 1128-54-7)

Physicochemical Profile

The following data aggregates experimental and computed values. Note that unlike its 5-phenyl isomer (which is often solid), the 1-methyl-3-phenyl isomer is frequently isolated as a liquid or low-melting solid depending on purity.

Property Value / Range Context
Physical State Liquid / Low-melting solidPure form at STP.
Boiling Point ~280.5°C (760 mmHg)Estimated. Distills at ~140°C @ 15 mmHg.
Melting Point < 30°COften oils out; lower than 1-phenyl-3-methyl analogs.
LogP (Octanol/Water) 1.90 – 2.30Lipophilic; suitable for CNS penetration models.
pKa (Conjugate Acid) ~2.0 – 2.5Weakly basic pyridine-like nitrogen (

).
Solubility High: DCM, MeOH, DMSOLow: Water (< 50 mg/L)Requires organic cosolvents for bioassays.
H-Bond Donors 0Fully substituted nitrogens.[3]
H-Bond Acceptors 1Pyridine-like nitrogen (

).

Synthetic Pathways & Regiocontrol[8]

The primary challenge in synthesizing 1-methyl-3-phenylpyrazole is regioselectivity. The condensation of methylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) typically yields a mixture of the 1,3-isomer (Target) and the 1,5-isomer (Byproduct), often favoring the 1,5-isomer due to the higher reactivity of the acetyl carbonyl.

Method A: Cyclocondensation (The Standard Route)

Reaction:



Optimized Protocol for Separation:

  • Reactants: Combine Benzoylacetone (1.0 eq) and Methylhydrazine (1.1 eq) in Ethanol.

  • Conditions: Reflux for 4 hours.

  • Workup: Evaporate solvent. The residue contains both isomers.

  • Purification (Critical): Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Elution Order: The 1-methyl-5-phenyl isomer typically elutes first (less polar due to steric shielding of

      
       by the phenyl ring). The 1-methyl-3-phenyl isomer elutes second.
      
Method B: Regioselective N-Alkylation

A more directed approach involves the methylation of 3-phenyl-1H-pyrazole.

  • Starting Material: 3-Phenyl-1H-pyrazole (tautomerizes with 5-phenyl).[3]

  • Base: NaH or

    
     in DMF.
    
  • Electrophile: Methyl Iodide (MeI).

  • Result: Mixture of 1-methyl-3-phenyl and 1-methyl-5-phenyl. Separation is still required, but yields of the 1,3-isomer can be higher compared to cyclocondensation depending on solvent polarity.

Visualization of Regiochemistry

SynthesisFlow cluster_separation Purification Logic Start Benzoylacetone (Ph-CO-CH2-CO-Me) Inter Intermediate Hydrazone Start->Inter Condensation Reagent + Methylhydrazine (Me-NHNH2) Reagent->Inter Prod1 1-Methyl-5-phenylpyrazole (Major Product) Sterically Congested Inter->Prod1 Cyclization A (Kinetic) Prod2 1-Methyl-3-phenylpyrazole (Target: CAS 3463-26-1) Less Steric Hindrance Inter->Prod2 Cyclization B Separation Silica Chromatography (Hex/EtOAc) Prod1->Separation Elutes 1st (Less Polar) Prod2->Separation Elutes 2nd (More Polar)

Caption: Regiochemical divergence in the synthesis of 1-methyl-3-phenylpyrazole showing the separation logic.

Structural Characterization (Self-Validating Protocol)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most frequent point of failure. Do not rely solely on melting point. Use NMR Nuclear Overhauser Effect (NOE) for definitive proof.

Diagnostic NMR Logic
Feature 1-Methyl-3-phenyl (Target) 1-Methyl-5-phenyl (Isomer)
N-Methyl Shift (

)
~3.90 ppm~3.75 ppm (Shielded by Ph ring current)
Spatial Proximity N-Me is far from Phenyl ring.N-Me is adjacent to Phenyl ring.[4][5]
NOE Signal (Key) Strong NOE between N-Me and H-5 (Pyrazole proton).No NOE with Phenyl protons.Strong NOE between N-Me and Phenyl-ortho protons.
C-13 NMR (

)
~39.0 ppm~37.0 ppm
NOE Interaction Diagram

NOE_Logic cluster_13 Target: 1-Methyl-3-phenyl cluster_15 Isomer: 1-Methyl-5-phenyl N1 N-Methyl H5 H-5 (Pyrazole) N1->H5 Strong NOE (Diagnostic) Ph1 Phenyl Group N1->Ph1 No NOE N1_b N-Methyl H3_b H-3 (Pyrazole) N1_b->H3_b No NOE Ph_b Phenyl Group N1_b->Ph_b Strong NOE (Diagnostic)

Caption: Diagnostic NOE interactions. The 1,3-isomer is confirmed by interaction between N-Me and H-5.

Pharmaceutical Applications

  • Kinase Inhibition: The 1-methyl-3-phenylpyrazole moiety mimics the ATP-binding pocket interactions in p38 MAP kinase inhibitors. The nitrogen lone pair (

    
    ) acts as a hydrogen bond acceptor for the hinge region of the kinase.
    
  • Agrochemicals: Used as a core scaffold for fungicides where the lipophilicity (LogP ~2.0) aids in cuticular penetration.

  • Ligand Design: Acts as a monodentate ligand in coordination chemistry, often compared to pyridine but with different electronic tuning due to the electron-rich pyrazole ring.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Ebenezer, O., et al. (2022). Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. Molecules (MDPI). [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Methyl-3-phenyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For a molecule like 1-methyl-3-phenyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry, a comprehensive understanding of its behavior in various organic solvents is paramount.[1][2][3] This guide, designed for the discerning researcher, offers a deep dive into the solubility characteristics of this compound, moving beyond empirical data to elucidate the underlying principles governing its dissolution. By leveraging predictive models, specifically the Hansen Solubility Parameters (HSP), this document provides a robust framework for solvent selection and the optimization of processes such as crystallization, formulation, and reaction chemistry.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem CID: 137946[4]
Molecular Weight 158.20 g/mol PubChem CID: 137946[4]
Structure A five-membered pyrazole ring with a methyl group at the N1 position and a phenyl group at the C3 position.
XlogP3-AA (Predicted Lipophilicity) 1.9PubChem CID: 137946[4]

The positive XlogP3-AA value suggests a degree of lipophilicity, indicating that this compound will likely exhibit favorable solubility in a range of organic solvents. The presence of the aromatic phenyl ring contributes to its nonpolar character, while the nitrogen-containing pyrazole ring introduces polarity and the potential for hydrogen bonding interactions.

Theoretical Framework: The Power of Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions of "like dissolves like," we employ the Hansen Solubility Parameters (HSP), a powerful predictive tool that dissects the total cohesive energy of a substance into three distinct components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

The principle underlying HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSP of two substances (in this case, the solute and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method provides a robust estimation. This method calculates the HSP of a molecule by summing the contributions of its individual functional groups. For this guide, a combination of the Hoftyzer-van Krevelen and Stefanis-Panayiotou methods has been employed to derive the group contribution values.[5][6][7][8]

Molar Volume Calculation

V = Molecular Weight / Density

Based on predictive models, the estimated density of this compound is approximately 1.10 g/cm³.

V = 158.20 g/mol / 1.10 g/cm³ ≈ 143.82 cm³/mol

Group Contribution Calculation

The molecule is dissected into its constituent groups, and the corresponding F and E values (molar attraction constants and hydrogen bonding energies) are assigned based on established tables from the Hoftyzer-van Krevelen and Stefanis-Panayiotou methods.

Table 2: Group Contributions for this compound

GroupNumberFd (J⁰.⁵ cm¹.⁵/mol)Fp (J⁰.⁵ cm¹.⁵/mol)Eh (J/mol)V (cm³/mol)
-CH₃ (aromatic)13000022.8
=CH- (aromatic)511850068.5
>C= (aromatic)11900011.1
-N= (pyrazole)118060050010.0
=N- (pyrazole)11507005008.0
=CH- (pyrazole)2400100023.4
Total 2405 1400 1000 143.8

Note: The group contribution values for the pyrazole ring are approximated based on values for similar aromatic nitrogen-containing heterocyclic structures, as specific values for pyrazole are not consistently available across all methods.

Calculated Hansen Solubility Parameters

Using the totals from the group contribution table and the molar volume, the HSPs for this compound are calculated as follows:

  • δd = ΣFd / V = 2405 / 143.8 = 16.72 MPa⁰.⁵

  • δp = (ΣFp²)⁰.⁵ / V = (1400²)⁰.⁵ / 143.8 = 9.74 MPa⁰.⁵

  • δh = (ΣEh / V)⁰.⁵ = (1000 / 143.8)⁰.⁵ = 2.64 MPa⁰.⁵

These estimated HSPs provide a quantitative basis for predicting the solubility of this compound in a wide array of organic solvents.

Predicted Solubility in Common Organic Solvents

By comparing the calculated HSPs of this compound with the known HSPs of various organic solvents, we can predict its relative solubility. A smaller Hansen distance (Ra) suggests better solubility.

Table 3: Predicted Solubility of this compound in Selected Organic Solvents

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Ra (Hansen Distance) Predicted Solubility
Methanol 15.112.322.320.1Moderate
Ethanol 15.88.819.416.9Good
Isopropanol 15.86.116.414.3Good
Acetone 15.510.47.05.2Very Good
Ethyl Acetate 15.85.37.25.9Very Good
Dichloromethane 17.07.37.15.4Very Good
Toluene 18.01.42.08.5Moderate
Hexane 14.90.00.010.3Poor

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable, experimental verification remains the gold standard. The following are standard protocols for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This method determines the saturation concentration of a solute in a solvent at a given temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Diagram: Equilibrium Solubility Workflow

Equilibrium_Solubility A Add excess solute to solvent B Equilibrate at constant temperature A->B Agitation C Separate solid and liquid phases B->C Settling/ Filtration D Quantify solute concentration C->D Analysis (HPLC/GC) E Calculate solubility D->E

Caption: Workflow for the equilibrium solubility method.

Polythermal Method (Visual)

This method is useful for determining the temperature dependence of solubility.

Protocol:

  • Preparation: Prepare a series of sealed tubes, each containing a known mass of this compound and a known volume of the solvent.

  • Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.

  • Observation: Visually observe the temperature at which the last solid crystal dissolves. This temperature is the saturation temperature for that specific concentration.

  • Data Plotting: Plot the solubility (concentration) as a function of temperature to generate a solubility curve.

Practical Implications for Research and Development

A thorough understanding of the solubility of this compound has direct and significant implications for its application in various scientific endeavors:

  • Drug Development: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be mitigated by formulating the drug in a suitable organic solvent system for oral or parenteral administration. This guide provides a rational basis for selecting appropriate co-solvents and excipients.

  • Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. By understanding the solubility of this compound, chemists can select optimal reaction media that ensure all reactants are in the same phase, leading to more efficient and controlled transformations.

  • Crystallization and Purification: The purification of this compound via crystallization is highly dependent on its solubility profile in different solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The data presented in this guide can aid in the rational selection of solvent-antisolvent systems for effective purification.

Conclusion: A Predictive and Practical Approach to Solubility

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical predictions based on Hansen Solubility Parameters with established experimental protocols, researchers are equipped with a powerful toolkit for making informed decisions regarding solvent selection. The ability to predict and understand the solubility behavior of this important heterocyclic compound will undoubtedly accelerate its development and application in the fields of medicine, chemistry, and beyond.

References

  • Just, S., Sievert, B., & Breitkreutz, J. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International Journal of Pharmaceutics, 453(2), 545-553. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137946, this compound. Retrieved from [Link]

  • Gao, J. (2014). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University. Digital Repository. [Link]

  • BYJU'S. (n.d.). Molar Volume Formula. Retrieved from [Link]

  • Belmares, M., Blanco, M., Goddard, W. A., Ross, R. B., Caldwell, G., Chou, S. H., ... & Musgrave, C. B. (2004). Hildebrand and Hansen solubility parameters from molecular dynamics with applications to electronic nose polymer sensors.
  • Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70783, 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-Methyl-3-phenyl-1H-pyrazole

[1][2]

Executive Summary

This compound (CAS: 3463-26-1) serves as a critical pharmacophore in medicinal chemistry, functioning as a core scaffold for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1][2][3] Its structural integrity is defined by the specific regiochemistry of the N-methyl group relative to the phenyl ring.[1][2]

In synthetic workflows—particularly the direct methylation of 3-phenyl-1H-pyrazole—a mixture of regioisomers (1,3- and 1,5-substituted) is frequently generated.[1][2] Distinguishing the target 1-methyl-3-phenyl isomer from its 1-methyl-5-phenyl counterpart is the primary analytical challenge.[1][2] This guide provides a definitive spectroscopic profile (NMR, MS, IR) to validate chemical identity and purity, utilizing field-proven differentiation protocols.

Chemical Identity & Properties

ParameterData
IUPAC Name This compound
Common Name 1-Methyl-3-phenylpyrazole
CAS Number 3463-26-1 (Distinct from 1-phenyl-3-methylpyrazole, CAS 1128-54-7)
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White to off-white crystalline solid or oil (depending on purity/polymorph)
Solubility Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most reliable method for structural validation is ¹H NMR, specifically analyzing the chemical shift of the N-methyl group and the coupling patterns of the pyrazole ring protons.[1]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

Position / GroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Rationale
N-CH₃ 3.94 Singlet (s)3H-Diagnostic peak.[1][2] Deshielded relative to the 1,5-isomer due to lack of shielding from the phenyl ring.[1][2]
C4-H 6.56 Doublet (d)1HJ ≈ 2.3 HzPyrazole ring proton.[1][2] Upfield due to electron density from N1 lone pair donation.[2]
C5-H 7.39 Doublet (d)1HJ ≈ 2.3 HzPyrazole ring proton.[1][2] Downfield due to proximity to N1 (deshielding zone).[2]
Phenyl (Ortho) 7.78 - 7.82 Multiplet (m)2H-Ortho protons of the phenyl ring.[1][2]
Phenyl (Meta/Para) 7.25 - 7.45 Multiplet (m)3H-Overlap with solvent or C5-H is common; integration confirms count.[1][2]
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
N-CH₃ 38.9 Methyl carbon attached to Nitrogen.[1][2]
C4 103.2 Pyrazole CH (beta to nitrogen).[2]
C5 131.5 Pyrazole CH (adjacent to N1).[2]
C3 150.8 Quaternary carbon attached to Phenyl.[2]
Phenyl (Ipso) 133.5 Quaternary carbon linking phenyl to pyrazole.[2]
Phenyl (Ar-CH) 125.6, 127.8, 128.6 Typical aromatic signals.[1][2]
Isomer Differentiation Strategy (Self-Validating Protocol)

The critical impurity in the synthesis of this compound is the 1-methyl-5-phenyl-1H-pyrazole regioisomer.[1][2] Use the following logic to validate your product:

  • Chemical Shift Logic: In the 1,5-isomer , the phenyl ring is sterically crowded by the adjacent N-methyl group, forcing the phenyl ring to twist out of planarity.[1][2] This places the N-methyl protons in the shielding cone of the phenyl ring, shifting the signal upfield (typically 3.87 ppm ) compared to the target 1,3-isomer (3.94 ppm ).[1]

  • NOESY/ROESY Experiment: This is the "Gold Standard" confirmation.

    • Target (1,3-isomer): NOE correlation observed between N-methyl and C5-H (pyrazole proton).[1][2] NO correlation between N-methyl and Phenyl protons.[1][2]

    • Impurity (1,5-isomer): Strong NOE correlation observed between N-methyl and Phenyl (ortho) protons.[1][2]

IsomerDifferentiationSampleCrude Reaction Product(Methylation of 3-phenylpyrazole)HNMRRun 1H NMR (CDCl3)Sample->HNMRCheckMeCheck N-Me Singlet ShiftHNMR->CheckMeResult394Shift ~ 3.94 ppmCheckMe->Result394Primary IndicationResult387Shift ~ 3.87 ppmCheckMe->Result387Indication of IsomerNOESYRun NOESY/ROESYResult394->NOESYValidationResult387->NOESYValidationNOE_PhNOE: N-Me <-> Phenyl-HNOESY->NOE_PhNOE_H5NOE: N-Me <-> Pyrazole H5NOESY->NOE_H5Conclusion15IDENTIFIED:1-Methyl-5-phenyl-1H-pyrazole(Regioisomer)NOE_Ph->Conclusion15Conclusion13CONFIRMED:This compoundNOE_H5->Conclusion13

Caption: Workflow for definitively distinguishing the 1,3- and 1,5-regioisomers using NMR.

Mass Spectrometry (MS)[1][2]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion [M]+: m/z 158.1.[2]

  • Base Peak: m/z 158 (often the parent ion is very stable).[2]

  • Fragmentation Pattern (EI):

    • [M - HCN]: m/z 131.[1][2][4] Loss of HCN is characteristic of pyrazoles.[2]

    • [M - CH3CN]: m/z 117.[1][2][4] Loss of acetonitrile fragment.[2]

    • [Ph]+: m/z 77.[2] Phenyl cation.[2][3]

Infrared Spectroscopy (IR)
  • Technique: ATR (Neat) or KBr Pellet.[2]

  • Key Bands:

    • 3100 - 3000 cm⁻¹: C-H stretching (aromatic).[1][2]

    • 2950 cm⁻¹: C-H stretching (aliphatic methyl).[2]

    • ~1590, 1500 cm⁻¹: C=C and C=N ring stretching vibrations.[2]

    • Absence of band at ~3200-3400 cm⁻¹: Confirms absence of N-H (successful methylation).[1][2]

Experimental Protocol: Synthesis & Purification

Context: To ensure the data above is reproducible, the following purification method is recommended for separating the 1,3-isomer from the 1,5-isomer mixture.

  • Reaction: Methylation of 3-phenyl-1H-pyrazole using MeI/K₂CO₃ in Acetone typically yields a ~1:1 to 2:1 mixture favoring the 1,3-isomer (kinetic control) or 1,5-isomer (thermodynamic control) depending on specific conditions.[1][2]

  • Workup: Remove solvent, partition between EtOAc/Water.[2] Dry organic layer (Na₂SO₄).[2]

  • Purification (Critical Step):

    • Column Chromatography: Silica Gel (230-400 mesh).[1][2]

    • Eluent: Hexanes : Ethyl Acetate gradient (9:1 to 7:3).[2]

    • Elution Order: The 1-methyl-5-phenyl isomer is typically less polar (higher Rf) due to the twisted phenyl ring reducing the dipole moment and "hiding" the nitrogen lone pairs.[1][2] The target 1-methyl-3-phenyl isomer is usually more polar (lower Rf).[1][2]

    • Validation: Collect fractions and spot on TLC. The lower spot is likely your target.[2] Confirm with ¹H NMR (look for the 3.94 ppm singlet).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137946, this compound.[1][2] Retrieved January 30, 2026 from [Link].[2]

  • Limbach, H. H., et al. (2006). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles.[1][2] Journal of Organic Chemistry, 71(13), 4803–4807.[2] (Source for specific NMR shift differentiation).

Theoretical Exploration of 1-Methyl-3-phenyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have propelled a multitude of pyrazole-containing compounds into various stages of clinical development and onto the market.[1][2] From the anti-inflammatory celecoxib to potent anticancer agents, the versatility of the pyrazole scaffold is undeniable.[1][2] This guide focuses on a specific, yet significant, derivative: 1-Methyl-3-phenyl-1H-pyrazole . Through a comprehensive theoretical lens, we will dissect its molecular architecture, electronic landscape, and potential as a foundational fragment in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, theoretically grounded understanding of this important molecule.

Molecular Architecture and Synthesis: Establishing the Foundation

The journey into the theoretical understanding of a molecule begins with its synthesis and structural elucidation. The synthesis of this compound is typically achieved through a classical multi-step approach, often commencing with a Knoevenagel condensation followed by a cyclization reaction.[3]

Synthetic Pathway Overview

A prevalent synthetic route involves the reaction of acetophenone with a hydrazine derivative.[3] The optimization of this synthesis is crucial for industrial applications, aiming for higher yields and environmentally benign procedures.

Synthesis_Workflow Acetophenone Acetophenone Intermediate Knoevenagel Condensation Intermediate Acetophenone->Intermediate Knoevenagel Condensation Hydrazine Hydrazine Derivative Hydrazine->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization

Caption: A generalized synthetic workflow for this compound.

Structural Characterization: Experimental and Theoretical Synergy

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques and, where available, single-crystal X-ray diffraction.[4][5] Theoretical calculations, particularly Density Functional Theory (DFT), play a pivotal role in corroborating and predicting these structural parameters.[6][7]

Table 1: Comparison of Key Experimental and Theoretical Structural Parameters for Pyrazole Derivatives

ParameterExperimental Value (Typical)Theoretical Value (DFT/B3LYP)
C-N Bond Length (pyrazole ring)1.35 - 1.39 Å1.36 - 1.40 Å
N-N Bond Length (pyrazole ring)1.33 - 1.37 Å1.34 - 1.38 Å
C-C Bond Length (phenyl ring)1.38 - 1.41 Å1.39 - 1.42 Å
Dihedral Angle (Pyrazole-Phenyl)Varies (crystal packing dependent)~30-60 degrees (in vacuum)

Note: The values presented are typical ranges observed for similar phenyl-pyrazole derivatives and may vary slightly for the specific title compound.

Quantum Chemical Dissection: Unveiling Electronic Behavior

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of this compound. DFT, with functionals like B3LYP and basis sets such as 6-311++G(d,p), is a workhorse for these investigations.[6][7][8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.[7][9]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO Energy_Gap Energy Gap (ΔE)

Caption: Conceptual diagram of HOMO-LUMO energy levels.

For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the pyrazole system, while the LUMO is distributed over the pyrazole ring. This distribution suggests that the phenyl ring acts as the primary electron donor, and the pyrazole moiety can act as an electron acceptor, a crucial feature for molecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[8] For this compound, the MEP analysis reveals electron-rich regions (negative potential) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl and phenyl groups exhibit positive potential, making them potential sites for nucleophilic interactions.

Spectroscopic Fingerprinting: A Theoretical and Experimental Dialogue

Spectroscopic techniques provide the experimental fingerprint of a molecule. Theoretical calculations are instrumental in assigning and interpreting these spectra.

Vibrational Analysis (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of complex spectra.[6][7] Key vibrational modes for this compound include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the rings, and ring breathing modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[10] The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, allows for the accurate prediction of chemical shifts.[7] This theoretical approach is invaluable for confirming structural assignments and understanding the electronic environment of each atom.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Methyl (CH₃)~2.3~2.3
Pyrazole (C4-H)~6.3~6.3
Phenyl (ortho-H)~7.5~7.5
Phenyl (meta-H)~7.3~7.3
Phenyl (para-H)~7.2~7.2

Note: These are representative values and can be influenced by the solvent and experimental conditions.

Applications in Drug Development: A Forward Look

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[2] this compound serves as a valuable building block for more complex molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][10][11]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[4][12] Theoretical studies on pyrazole derivatives have shown their potential to inhibit various enzymes, such as kinases and cyclooxygenases.[12] The structural and electronic features of this compound, as elucidated by theoretical studies, provide a rational basis for designing derivatives with enhanced binding affinity and selectivity for specific biological targets.

Docking_Workflow Ligand This compound Derivative Docking Molecular Docking Simulation Ligand->Docking Receptor Protein Target (e.g., Kinase) Receptor->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Conclusion: A Theoretically-Informed Path to Innovation

This technical guide has provided a comprehensive overview of the theoretical underpinnings of this compound. By integrating quantum chemical calculations with experimental data, we gain a deeper understanding of its synthesis, structure, and electronic properties. This knowledge is not merely academic; it is a powerful tool for drug development professionals. A thorough theoretical understanding of this core scaffold allows for the rational design of novel derivatives with tailored pharmacological profiles, ultimately accelerating the discovery of new and effective medicines. The continued synergy between theoretical and experimental chemistry will undoubtedly unlock the full potential of the pyrazole nucleus in the years to come.

References

  • Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • ResearchGate. Insight into the theoretical and experimental studies of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N (4)-methyl- N (4)- phenylthiosemicarbazone - A potential NLO material | Request PDF. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • ResearchGate. The Structural and Spectroscopic Characterization of 3-Methyl-1-Phenylpyrazole using Density Functional Theory Comparing and Experimental Techniques; NMR, FT-IR and FT-Raman | Request PDF. Available from: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

  • National Institutes of Health. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link]

  • ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Available from: [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole. Available from: [Link]

  • Pharmacia. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Available from: [Link]

  • National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • National Institutes of Health. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

  • PubMed. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available from: [Link]

  • Asian Journal of Pharmacy and Pharmacology. Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Available from: [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • National Institutes of Health. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole Derivatives. Available from: [Link]

  • National Institutes of Health. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available from: [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

Sources

The Pyrazole Pharmacophore: A Technical Guide to Electronic Structure and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Architecture

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Sildenafil) stems from its unique electronic duality. To manipulate pyrazole, one must first understand that it is not a single static species but a dynamic system governed by aromaticity and tautomerism.

The "Azole" Duality

The pyrazole ring (pKa ~2.5 for the conjugate acid; pKa ~14.2 for the neutral species) exhibits amphoteric nature due to its two distinct nitrogen atoms:

  • N1 (Pyrrole-like): Contributes two electrons to the

    
    -system, completing the aromatic sextet. This nitrogen is acidic (can be deprotonated).
    
  • N2 (Pyridine-like): Contributes one electron to the

    
    -system and possesses a lone pair in an 
    
    
    
    orbital orthogonal to the
    
    
    -system. This nitrogen is basic (can accept a proton or coordinate metals).

This internal "push-pull" creates a specific dipole moment and dictates the regioselectivity of electrophilic and nucleophilic attacks.

Fundamental Reactivity Profiles

Annular Tautomerism

In unsubstituted or symmetrically substituted pyrazoles, the hydrogen atom oscillates between N1 and N2. This is known as annular tautomerism. In solution, the equilibrium is solvent-dependent. In the solid state, pyrazoles form distinct intermolecular hydrogen-bonded chains or dimers.

Implication for Drug Design: When designing inhibitors, the tautomeric state is critical for binding affinity. A protein pocket may select for a specific tautomer, and if the energy barrier to switch is high (due to substituents), potency is lost.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is


-excessive but less reactive than pyrrole due to the electronegative N2 atom.
  • Regioselectivity: EAS occurs almost exclusively at the C4 position .

  • Mechanism: The lone pair on N1 donates density into the ring. Resonance structures show that C4 retains the highest electron density, while C3 and C5 are deactivated by the inductive withdrawal of the adjacent nitrogens.

N-Alkylation and Regiocontrol

One of the most challenging aspects of pyrazole chemistry is controlling N-alkylation (N1 vs. N2) on unsymmetrical pyrazoles.

  • Steric Control: Alkylation generally favors the nitrogen furthest from bulky C3/C5 substituents.

  • Electronic Control: In the presence of electron-withdrawing groups (EWG), the "lone pair" availability changes, often directing alkylation to the nitrogen adjacent to the EWG (the "proximal" isomer) under specific conditions, though mixtures are common.

Visualizing the Reactivity Landscape

The following diagram maps the electronic decisions required when functionalizing a pyrazole core.

PyrazoleReactivity Figure 1: Decision Matrix for Pyrazole Functionalization Core Pyrazole Core (C3H4N2) AcidBase Acid/Base Properties Core->AcidBase EAS Electrophilic Substitution Core->EAS Metalation C-H Activation (Metalation) Core->Metalation Tautomer Annular Tautomerism (H-shift N1 <-> N2) AcidBase->Tautomer N_Alk N-Alkylation (Steric vs Electronic) AcidBase->N_Alk C4_Select C4 Selectivity (Halogenation/Nitration) EAS->C4_Select C3_C5_Select C3/C5 Selectivity (Direct Arylation) Metalation->C3_C5_Select

Figure 1: A hierarchical view of pyrazole reactivity zones driven by electronic density.

Quantitative Reactivity Data

Understanding the kinetic and thermodynamic parameters is essential for process optimization.

Reactivity TypePrimary SiteConditionsKey Controlling Factor
Protonation N2 (Pyridine-like)Acidic MediaLone pair availability (

).
Deprotonation N1 (Pyrrole-like)Basic Media (NaH, K2CO3)Acidity of N-H (pKa ~14).
Electrophilic Subst. C4Neutral/Acidic (NBS, HNO3)Highest HOMO coefficient at C4.
Nucleophilic Subst. C3 / C5Requires EWG (e.g., -NO2)Meisenheimer complex stability.
Lithiation C5 (Kinetic)n-BuLi / -78°CCoordination to N1 protects C3; C5 is accessible.

Experimental Protocols

Protocol A: Regioselective C4-Iodination of Pyrazole

Context: C4-iodopyrazoles are critical intermediates for Suzuki-Miyaura cross-couplings. Direct iodination is preferred over Sandmeyer reactions for safety and yield.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

Methodology:

  • Dissolution: Charge a round-bottom flask with the pyrazole substrate and ACN. Stir until fully dissolved at room temperature (RT).

    • Why: ACN is polar enough to solubilize the polar heterocycle but does not interfere with the radical/ionic mechanism of NIS.

  • Addition: Add NIS portion-wise over 10 minutes.

    • Why: Controls the exotherm and prevents over-iodination or polymerization side products.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.

    • Self-Validation: The reaction mixture usually turns from colorless to light yellow/orange. If the color deepens significantly to dark brown, free iodine is forming (decomposition of NIS), indicating the reaction temperature is too high or light protection is needed.

  • Quench: Pour mixture into 10% aqueous sodium thiosulfate (

    
    ).
    
    • Why: Reduces unreacted iodine species to iodide, preventing oxidative degradation during workup.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: N-Alkylation via Mitsunobu Reaction

Context: Standard alkylation using alkyl halides often leads to inseparable mixtures of N1/N2 isomers. The Mitsunobu reaction often provides higher regioselectivity due to steric guidance of the bulky triphenylphosphine oxide intermediate.

Reagents:

  • Pyrazole (1.0 equiv)

  • Primary Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • THF (Anhydrous)

Methodology:

  • Complex Formation: Dissolve

    
     and the Alcohol in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Activation: Add DIAD dropwise. Stir for 15 minutes.

    • Why: Generates the Morrison-Brunn-Huisgen betaine intermediate.

  • Addition: Add the Pyrazole in one portion. Allow to warm to RT and stir overnight.

  • Purification: Concentrate and triturate with Hexanes/Et2O (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via column chromatography.
    

Advanced Mechanistic Pathway: C-H Activation

Modern drug synthesis moves away from pre-functionalized halides toward direct C-H activation.

CH_Activation Figure 2: Pd-Catalyzed C-H Activation Mechanism (Concerted Metallation-Deprotonation) Start Pyrazole (Substrate) CMD CMD Transition State (Agostic Interaction) Start->CMD Coord. Pd_Species Pd(II) Catalyst (Active Species) Pd_Species->CMD Intermed Pd-Pyrazole Intermediate CMD->Intermed -H+ Product C5-Arylated Pyrazole Intermed->Product Red. Elim.

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway allows for C5-selective arylation without halogen handles.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on heterocyclic electronic structure and reactivity).

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. (Comprehensive review on synthesis and functionalization).

  • Ansari, A., et al. (2017). "Recent advances in the synthesis and reactivity of pyrazole derivatives." New Journal of Chemistry, 41, 16-41. (Update on modern C-H activation and biological relevance).

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (The foundational Knorr Pyrazole Synthesis).

1-Methyl-3-phenyl-1H-pyrazole: Synthetic Regiocontrol and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 1-Methyl-3-phenyl-1H-pyrazole , focusing on its synthetic regiochemistry, structural characterization, and utility in modern drug discovery.

Executive Summary

This compound (CAS: 3463-26-1) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its regioisomer (1-methyl-5-phenyl-1H-pyrazole) and its non-aromatic congener, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1][2] While often categorized as a generic building block, this specific isomer possesses unique electronic and steric properties that make it a privileged core for DCAF1 ligands (protein degradation), antitumor agents , and COX-2 inhibitors .

The primary technical challenge associated with this molecule is synthetic regiocontrol . Standard cyclocondensation methods often favor the thermodynamically stable 1,5-isomer due to the reactivity profile of 1,3-diketones. This guide outlines the mechanistic pathways to enforce 1,3-regioselectivity, provides validated structural assignment protocols (NOESY NMR), and details its application in fragment-based drug design.

Chemical Identity & Structural Analysis[2][3][4][5]

Core Properties

The molecule features a fully aromatic pyrazole ring substituted at the N1 position with a methyl group and at the C3 position with a phenyl ring. This "distal" arrangement (1,3-substitution) minimizes steric clash between the substituents, unlike the "proximal" 1,5-isomer.

PropertyData
IUPAC Name This compound
CAS Number 3463-26-1
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Topological PSA 17.8 Ų
LogP (Predicted) ~2.4
Key Features Planar aromatic system; Hydrogen bond acceptor (N2); Lipophilic domain (Phenyl)
Structural Validation (NMR Distinction)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. The most definitive method is NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1-Methyl-3-phenyl (Target): The N-Methyl group is spatially distant from the Phenyl ring.

    • NOE Signal: Strong correlation between N-Me and H-5 (pyrazole proton).

    • Absence: No correlation between N-Me and Phenyl ortho-protons.

  • 1-Methyl-5-phenyl (Impurity): The N-Methyl group is adjacent to the Phenyl ring.

    • NOE Signal: Strong correlation between N-Me and Phenyl ortho-protons .

The Regioselectivity Paradox: Synthetic Pathways

Achieving the 1-methyl-3-phenyl isomer requires navigating the competing reactivities of hydrazine nucleophiles and diketone electrophiles.

Pathway A: The Knorr Cyclocondensation (Favors 1,5-Isomer)

The reaction of benzoylacetone (1-phenyl-1,3-butanedione) with methylhydrazine typically yields the 1-methyl-5-phenyl isomer.

  • Mechanism: The terminal amine (

    
    ) of methylhydrazine is the most nucleophilic species and attacks the most electrophilic carbonyl (the acetyl group, 
    
    
    
    ).
  • Outcome: The methyl group of the hydrazine ends up on the nitrogen adjacent to the phenyl ring after cyclization.

Pathway B: Direct Methylation of 3-Phenylpyrazole (Favors 1,3-Isomer)

To access the target 1-methyl-3-phenyl isomer, a stepwise approach is preferred.

  • Synthesis of 3-Phenyl-1H-pyrazole: Reaction of hydrazine hydrate with benzoylacetone (or equivalent enaminone). This yields the N-unsubstituted parent.

  • Methylation: Treatment with methyl iodide (

    
    ) and base (
    
    
    
    or
    
    
    ).
  • Mechanism: The pyrazole anion has two nucleophilic sites (N1 and N2). Alkylation occurs preferentially at the less sterically hindered nitrogen (distal to the phenyl ring).

  • Outcome: Major product is This compound .[1][2][3][4]

Visualization of Regiochemical Pathways

Regioselectivity Start Benzoylacetone (Ph-CO-CH2-CO-Me) Knorr Knorr Condensation (Kinetic Control) Start->Knorr + MeHydrazine Parent 3-Phenyl-1H-pyrazole (Tautomeric Mix) Start->Parent + Hydrazine MeHydrazine Methylhydrazine (NH2-NHMe) MeHydrazine->Knorr Hydrazine Hydrazine (NH2-NH2) Hydrazine->Parent Prod15 1-Methyl-5-phenyl (Major Knorr Product) Knorr->Prod15 Nucleophilic attack at Acetyl C=O Methylation Alkylation (MeI/Base) (Steric Control) Parent->Methylation Methylation->Prod15 Minor Product Prod13 1-Methyl-3-phenyl (Target Molecule) Methylation->Prod13 Major Product (Less Hindered N)

Figure 1: Synthetic divergence showing why direct methylation is the preferred route for the 1,3-isomer.

Experimental Protocols

Protocol 1: Synthesis via Regioselective Alkylation

This protocol targets the 1,3-isomer with >90% regioselectivity.

Reagents: 3-Phenyl-1H-pyrazole (1.0 eq), Iodomethane (1.2 eq),


 (2.0 eq), Acetone (dry).
  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (14.4 g, 100 mmol) in anhydrous acetone (150 mL).

  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 27.6 g, 200 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Cool the suspension to 0°C. Add iodomethane (MeI, 7.5 mL, 120 mmol) dropwise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 1,3-isomer (higher Rf) typically forms as the major product.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil contains a mixture of isomers (approx. 4:1 ratio favoring 1,3). Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • 1-Methyl-3-phenyl (Target): Elutes first (less polar due to shielded N-Me).

    • 1-Methyl-5-phenyl: Elutes second.

Protocol 2: Vilsmeier-Haack Formylation (Functionalization)

Conversion to the 4-carbaldehyde derivative, a key intermediate for drug synthesis.

Reagents:


 (3.0 eq), DMF (3.0 eq), this compound (1.0 eq).
  • Vilsmeier Reagent: In a dry flask at 0°C, add

    
     dropwise to DMF. Stir for 30 mins to form the chloroiminium salt (white solid/slurry).
    
  • Addition: Add a solution of this compound in DMF dropwise.

  • Heating: Heat the mixture to 80°C for 4 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

  • Isolation: The aldehyde precipitates as a solid. Filter and recrystallize from ethanol.

Pharmacological & Biological Relevance[7][8][10][11][12][13]

DCAF1 Ligand Development

Recent high-impact studies (e.g., Nature Communications, J. Med. Chem.) have identified the this compound core as a critical pharmacophore for binding to DCAF1 (DDB1- and CUL4-associated factor 1) .

  • Mechanism: DCAF1 is a substrate receptor for the Cullin4-RING E3 ubiquitin ligase. Small molecules containing this pyrazole core bind to the WDR domain of DCAF1.

  • Interaction: The phenyl ring engages in

    
    -stacking or hydrophobic interactions within the DCAF1 pocket, while the pyrazole nitrogens can accept hydrogen bonds from backbone amides (e.g., Asp/Arg residues).[5]
    
  • Significance: These ligands are precursors for PROTACs (Proteolysis Targeting Chimeras), enabling the targeted degradation of "undruggable" proteins.

Antitumor & Anti-inflammatory Activity

While the core itself is a scaffold, its derivatives exhibit specific activities:

  • 4-Carboxamide Derivatives: Show nanomolar affinity in inhibiting cancer cell proliferation by interfering with specific kinase pathways.

  • COX-2 Selectivity: Unlike the 1,5-diarylpyrazoles (e.g., Celecoxib), the 1-methyl-3-phenyl derivatives are often explored for alternative binding modes in the COX-2 active site, offering a different selectivity profile that may reduce cardiovascular side effects.

References

  • DCAF1 Ligand Discovery

    • Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands.
    • Source:Journal of Medicinal Chemistry / PubMed Central.
    • URL:[Link]

  • Synthetic Regioselectivity

    • Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Generalized protocol reference).

  • Structural Characterization

    • Title: this compound-4-carbaldehyde Properties.[6][4]

    • Source: Chem-Impex Intern
  • Biological Activity Overview

    • Title: Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.
    • Source:Future Medicinal Chemistry.
    • URL:[Link]

Sources

Introduction: The Significance of 1-Methyl-3-phenyl-1H-pyrazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 1-Methyl-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a pyrazole ring, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as the core scaffold for various pharmaceuticals.[3][4][5] The specific compound, this compound, with its methyl and phenyl substitutions, presents a valuable building block in organic synthesis.[1] Understanding the physicochemical properties of such molecules is paramount for their application, particularly their thermal stability, which dictates storage conditions, formulation strategies, and potential applications in thermally demanding processes. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, offering insights into the interpretation of thermal analysis data and the underlying principles of molecular stability.

Theoretical Framework: Understanding Thermal Stability in Pyrazole Derivatives

The thermal stability of a chemical compound is its ability to resist decomposition at elevated temperatures. For pyrazole derivatives, this stability is influenced by the inherent aromaticity of the pyrazole ring and the nature of its substituents. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which contributes to its overall stability.[2]

The decomposition pathways of pyrazole derivatives are highly dependent on their substitution patterns. For instance, in nitrated pyrazoles, common decomposition mechanisms include N₂ elimination and nitro-nitrite isomerization.[6][7] For non-nitrated pyrazoles like this compound, the decomposition is likely to be initiated by the cleavage of the weakest bonds in the molecule at high temperatures. The presence of the methyl and phenyl groups will influence the overall thermal stability. The phenyl group, with its resonance stability, may contribute positively to the thermal robustness of the molecule.

Experimental Determination of Thermal Stability

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature of a compound.

Experimental Protocol for TGA:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument is a TA Instruments Q500 or similar.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Select an inert atmosphere, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 600 °C or until the decomposition is complete.

  • Data Acquisition: Record the mass of the sample as a function of temperature. The resulting plot is a thermogram.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a known standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature at a heating rate of 10 °C/min to a temperature above the expected melting point but below the decomposition temperature (e.g., 250 °C).

    • Hold at the final temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating run is often performed to observe any changes in the material's thermal behavior after the initial heating cycle.

  • Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is a DSC thermogram.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of this compound.

TGA Data Interpretation:

The TGA thermogram will show a stable baseline at 100% mass until the onset of decomposition. The key parameters to extract are:

  • Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Decomposition Temperature (Td): Often reported as the temperature at which 5% mass loss occurs (Td5%) or the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of mass loss.

DSC Data Interpretation:

The DSC thermogram will reveal endothermic and exothermic transitions. For a crystalline solid like this compound, the key feature is the melting point.

  • Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. The peak temperature of this transition is taken as the melting point.

Hypothetical Thermal Analysis Data for this compound:

ParameterValueTechniqueSignificance
Melting Point (Tm)~188 °C[3]DSCIndicates the transition from solid to liquid phase.
Onset Decomposition (Tonset)> 250 °C (estimated)TGAThe temperature at which thermal degradation begins.
5% Mass Loss (Td5%)> 280 °C (estimated)TGAA quantitative measure of thermal stability.

Note: The decomposition temperatures are estimated based on the general stability of pyrazole derivatives, as specific experimental data for this compound was not found in the initial search.

Experimental Workflow for Thermal Stability Assessment:

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_report Reporting prep This compound Sample tga_setup Weigh 5-10 mg into TGA pan prep->tga_setup dsc_setup Weigh 2-5 mg into DSC pan prep->dsc_setup tga_run Heat at 10 °C/min in N2 atmosphere tga_setup->tga_run tga_data Record Mass vs. Temperature tga_run->tga_data tga_analysis Determine Tonset and Td tga_data->tga_analysis report Compile Thermal Stability Profile tga_analysis->report dsc_run Heat at 10 °C/min in N2 atmosphere dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Determine Melting Point (Tm) dsc_data->dsc_analysis dsc_analysis->report

Caption: Workflow for assessing the thermal stability of this compound.

Hypothetical Decomposition Pathway

In the absence of specific experimental data on the decomposition products of this compound, a plausible decomposition pathway can be proposed based on the known chemistry of pyrazoles and related aromatic compounds. At elevated temperatures, the initial fragmentation is likely to involve the cleavage of the N-N bond or the bonds connecting the substituents to the pyrazole ring. The phenyl and methyl groups may also undergo fragmentation or rearrangement. A possible initial step could be the homolytic cleavage of the N-phenyl or N-methyl bond, leading to radical species that would then undergo further reactions.

Conclusion

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various fields, including drug development. Through the systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, a comprehensive thermal profile of this compound can be established. This guide has outlined the theoretical underpinnings and provided detailed experimental protocols for these analyses. The interpretation of the resulting data, including the melting point and decomposition temperatures, allows for a thorough understanding of the material's behavior at elevated temperatures. While specific experimental data for this compound is not widely published, the methodologies described herein provide a robust framework for its characterization.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate.
  • This compound-4-carbaldehyde. (n.d.). Chem-Impex.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • (PDF) 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. (n.d.). ResearchGate.
  • 3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem.
  • The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (n.d.). ResearchGate.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate.
  • Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). (n.d.). ResearchGate.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024, April 17). ACS Omega.
  • (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). ResearchGate.
  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (n.d.). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). MDPI.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH.
  • (IUCr) 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2022, September 12).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Phenyl-3-Methyl-1H-Pyrazole from Phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Premise Correction

Scope and Clarification

This application note details the synthesis of substituted pyrazoles using phenylhydrazine as the primary nucleophile.

Critical Technical Note: The user request specified the synthesis of 1-Methyl-3-phenyl-1H-pyrazole from phenylhydrazine. This specific transformation presents a fundamental structural contradiction:

  • Phenylhydrazine (

    
    )  contains a phenyl group attached to the nitrogen. In a standard condensation (Knorr synthesis), this phenyl group remains on the 
    
    
    
    position of the pyrazole ring.
  • Target (this compound) requires a methyl group at

    
     and a phenyl group at 
    
    
    
    .

To synthesize this compound, one must strictly use Methylhydrazine and Benzoylacetaldehyde .

However, adhering to the starting material constraint (Phenylhydrazine) provided in the prompt, this guide presents the protocol for the synthesis of the direct chemical descendant: 1-Phenyl-3-methyl-1H-pyrazole . This molecule is the regioisomer of the requested target and the standard product of phenylhydrazine chemistry.

Strategic Relevance

1-Phenyl-3-methyl-1H-pyrazole is a core scaffold in pharmaceutical chemistry, serving as a precursor for COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemicals. The primary challenge in this synthesis is regiocontrol —ensuring the methyl group ends up at


 rather than 

.

Scientific Logic & Reaction Mechanism

The Knorr Pyrazole Synthesis

The reaction involves the condensation of phenylhydrazine with a 1,3-dicarbonyl equivalent. To achieve the 1-Phenyl-3-methyl substitution pattern, we cannot use symmetric diketones. We must use a masked


-keto aldehyde , specifically 4,4-dimethoxybutan-2-one  (Acetylacetaldehyde dimethyl acetal).
Mechanism of Regioselectivity

The regioselectivity is governed by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

  • Nucleophile: The

    
     group of phenylhydrazine is the more nucleophilic center (the 
    
    
    
    is less nucleophilic due to resonance delocalization into the aromatic ring).
  • Electrophile: In 4,4-dimethoxybutan-2-one, the ketone (C2) is available for attack, while the aldehyde is masked as an acetal (C4).

  • Pathway:

    • Step 1: The

      
       attacks the ketone (C2) to form a hydrazone.
      
    • Step 2: Acid hydrolysis unmasks the aldehyde at C4.

    • Step 3: The

      
       attacks the aldehyde (C4) to close the ring.
      
    • Result: The Nitrogen bearing the Phenyl group ends up adjacent to the carbon derived from the ketone (which bears the Methyl group). Wait—if N(Ph) attacks C4 (Aldehyde), the Ph is at N1, and the C3 comes from the Ketone (Methyl).

    • Correction: If

      
       attacks Ketone (C-Me), the structure is 
      
      
      
      . Cyclization involves
      
      
      attacking the acetal carbon. The Ph is on N1. The Methyl is on C3. This yields 1-Phenyl-3-methyl-1H-pyrazole.
Pathway Visualization

The following diagram illustrates the kinetic pathway favoring the 3-methyl isomer.

PyrazoleSynthesis Phenylhydrazine Phenylhydrazine (Ph-NH-NH2) Attack Nucleophilic Attack (NH2 attacks Ketone) Phenylhydrazine->Attack Reagent 4,4-dimethoxybutan-2-one (Masked Keto-Aldehyde) Reagent->Attack Hydrazone Hydrazone Intermediate Attack->Hydrazone Kinetic Control Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Deprotection of Acetal Product3 1-Phenyl-3-methyl-1H-pyrazole (MAJOR PRODUCT) Cyclization->Product3 Ring Closure Product5 1-Phenyl-5-methyl-1H-pyrazole (Minor/Trace) Cyclization->Product5 If NH-Ph attacks Ketone first

Caption: Reaction pathway showing the regioselective formation of 1-Phenyl-3-methyl-1H-pyrazole via hydrazone intermediate.

Experimental Protocol

Materials & Reagents
ReagentCAS Registry #Eq.Role
Phenylhydrazine 100-63-01.0Nucleophile (Starting Material)
4,4-Dimethoxybutan-2-one 5436-21-51.1Electrophile (C3-C5 backbone)
Ethanol (Absolute) 64-17-5SolventReaction Medium
Hydrochloric Acid (12M) 7647-01-0Cat.Deprotection/Cyclization Catalyst
Sodium Bicarbonate 144-55-8N/ANeutralization

Safety Warning: Phenylhydrazine is toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and skin sensitizer. All operations must be performed in a fume hood with double nitrile gloves.

Step-by-Step Synthesis
Phase 1: Hydrazone Formation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 50 mL of Ethanol to the flask.

  • Addition 1: Add 10.0 mmol (0.98 mL) of Phenylhydrazine.

  • Addition 2: Dropwise, add 11.0 mmol (1.45 g) of 4,4-Dimethoxybutan-2-one over 5 minutes at room temperature.

    • Observation: The solution may turn slightly yellow/orange, indicating hydrazone formation.

  • Incubation: Stir at room temperature for 30 minutes. This allows the more nucleophilic primary amine (

    
    ) to condense with the ketone preferentially.
    
Phase 2: Cyclization
  • Catalysis: Add 0.5 mL of conc. HCl to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours.
    
    • Mechanism: The acid hydrolyzes the dimethyl acetal, generating the aldehyde in situ, which is immediately attacked by the secondary amine (

      
      ) to close the aromatic ring.
      
  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The hydrazone intermediate (

    
    ) should disappear, and the pyrazole product (
    
    
    
    ) should appear.
Phase 3: Workup & Purification
  • Concentration: Remove approximately 80% of the ethanol under reduced pressure (Rotavap).

  • Neutralization: Pour the residue into 50 mL of ice-cold saturated

    
     solution. Stir until bubbling ceases (
    
    
    
    ).
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate in vacuo to yield a crude oil or low-melting solid.

  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 0%
      
      
      10% Ethyl Acetate in Hexanes.
    • Yield: Typical yields range from 75% to 85%.

Quality Control & Validation

To ensure the correct regioisomer (3-methyl vs. 5-methyl) was formed, NMR analysis is required.

Data Comparison Table
Feature1-Phenyl-3-methyl-1H-pyrazole (Target)1-Phenyl-5-methyl-1H-pyrazole (Impurity)
Methyl Shift (

)
2.35 - 2.40 ppm (Singlet)2.20 - 2.25 ppm (Singlet)
C4 Proton (

)
6.25 ppm (Doublet,

)
6.35 ppm (Doublet)
NOE Signal NOE between N-Ph (ortho) and C5-H NOE between N-Ph (ortho) and C5-Me
Structural Validation Logic
  • 1H NMR (DMSO-d6): The definitive proof of the 3-methyl structure is the lack of steric interaction between the phenyl ring and the methyl group. In the 5-methyl isomer , the methyl group is spatially crowded by the phenyl ring, causing an upfield shift and distinct NOE (Nuclear Overhauser Effect) signals.

  • Melting Point: 1-Phenyl-3-methyl-1H-pyrazole has a melting point of

    
     (often an oil at RT), whereas the 5-methyl isomer melts higher (
    
    
    
    ).

Alternative Route (If "1-Methyl-3-phenyl" is strictly required)

If the research explicitly requires This compound (Ph on C3, Me on N1), the starting material must be changed .

  • Protocol Modification: Substitute Phenylhydrazine with Methylhydrazine .

  • Electrophile Modification: Substitute 4,4-dimethoxybutan-2-one with Benzoylacetaldehyde (or 3-oxo-3-phenylpropanal).

  • Regioselectivity Note: Reaction of Methylhydrazine with Benzoylacetaldehyde favors 1-Methyl-3-phenylpyrazole because the

    
     (more nucleophilic) attacks the aldehyde (more electrophilic) or the ketone depending on conditions. To ensure 1-Methyl-3-phenyl, one typically uses the sodium salt of the enolate or specific solvent controls to direct the methylhydrazine attack.
    

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Regioselectivity Mechanisms: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. Link

  • Specific Protocol (Analogous): "Synthesis of 3-methyl-1-phenylpyrazole." Organic Syntheses, Coll. Vol. 4, p.633. Link

  • NMR Characterization: Alkorta, I., et al. "Nomenclature, properties, and preparation of pyrazoles." Advances in Heterocyclic Chemistry, 2020. Link

Application Note: Regioselective One-Pot Synthesis of 1-Methyl-3-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-fidelity protocol for the one-pot synthesis of 1-methyl-3-phenyl-1H-pyrazole (CAS: 1128-54-7). Unlike traditional hydrazine condensations that often yield difficult-to-separate mixtures of 1,3- and 1,5-isomers, this guide utilizes an acid-mediated regiocontrol strategy starting from acetophenone and


-dimethylformamide dimethyl acetal (DMF-DMA). By leveraging the hard/soft acid-base (HSAB) properties of the enaminone intermediate under acidic conditions, we achieve high regioselectivity for the 1-methyl-3-phenyl isomer.

Scientific Background & Mechanistic Logic

The Regioselectivity Challenge

The synthesis of


-substituted pyrazoles via the condensation of unsymmetrical 1,3-electrophiles (like 1,3-diketones or enaminones) with monosubstituted hydrazines (e.g., methylhydrazine) typically produces a mixture of two regioisomers:
  • 1-Methyl-3-phenylpyrazole (Target): Pharmacologically relevant scaffold.

  • 1-Methyl-5-phenylpyrazole (Impurity): Common byproduct, often favored under neutral/basic conditions.

The Enaminone Solution

The reaction proceeds via a 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone) intermediate. The regiochemical outcome is dictated by the initial nucleophilic attack of methylhydrazine:

  • Path A (Basic/Neutral Conditions): The terminal

    
     of methylhydrazine (the stronger nucleophile) attacks the 
    
    
    
    -carbon of the enaminone (Michael addition). This pathway kinetically favors the 1,5-isomer .
  • Path B (Acidic Conditions - Recommended): In the presence of acid (e.g., acetic acid or HCl), the carbonyl oxygen of the enaminone is protonated, increasing the electrophilicity of the carbonyl carbon (C1). The terminal

    
     attacks the carbonyl carbon preferentially. Subsequent cyclization places the methyl group on the nitrogen distal to the phenyl ring, yielding the 1,3-isomer .
    
Reaction Pathway Visualization[1]

Regioselectivity cluster_Acid Path A: Acidic Conditions (Target) cluster_Base Path B: Basic/Neutral Conditions (Avoid) Start Acetophenone + DMF-DMA Enaminone Intermediate: 3-(dimethylamino)-1-phenylprop-2-en-1-one Start->Enaminone Reflux/Xylene Protonation Protonation of C=O Enaminone->Protonation + Methylhydrazine + AcOH/EtOH Attack_Beta NH2 attacks Beta-Carbon (C3) Enaminone->Attack_Beta + Methylhydrazine (Neutral Solvent) Attack_CO NH2 attacks Carbonyl (C1) Protonation->Attack_CO Target TARGET: This compound Attack_CO->Target Cyclization Impurity IMPURITY: 1-Methyl-5-phenyl-1H-pyrazole Attack_Beta->Impurity Cyclization

Figure 1: Mechanistic bifurcation showing how acidic conditions steer the reaction toward the 1-methyl-3-phenyl isomer.

Experimental Protocol

Materials & Reagents
ReagentRolePurityHazard Note
Acetophenone Starting Material>99%Irritant
DMF-DMA Reagent>94%Moisture Sensitive
Methylhydrazine Reactant98%HIGHLY TOXIC / CARCINOGEN
Ethanol (Absolute) SolventACS GradeFlammable
Glacial Acetic Acid Catalyst/Solvent>99%Corrosive
Step-by-Step Methodology
Step 1: Synthesis of Enaminone Intermediate
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Acetophenone (10.0 mmol, 1.20 g) and

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.43 g).
    
  • Reflux: Heat the neat mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting acetophenone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (Enaminone).
  • Evaporation: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator) to yield the crude enaminone as a yellow/orange oil or solid.

    • Note: Isolation is not strictly necessary for "one-pot," but removing volatiles improves the purity of the next step.

Step 2: Acid-Mediated Cyclization (Regiocontrol Step)
  • Solvation: Dissolve the crude enaminone residue in Ethanol (20 mL) .

  • Acidification: Add Glacial Acetic Acid (5 mL) . The solution color may deepen.

  • Addition: Cool the solution to 0°C in an ice bath. Add Methylhydrazine (12.0 mmol, 0.64 mL) dropwise over 10 minutes.

    • Safety: Methylhydrazine is volatile and toxic. Perform this step in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature, then heat to Reflux (78°C) for 3 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated

      
       solution (careful of foaming).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Purification[5]
  • Flash Chromatography: Silica gel (230–400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (9:1

    
     7:3).
    
  • Yield: Expect 75–85% yield of a pale yellow oil or low-melting solid.

Quality Control & Validation

To ensure the correct isomer (1-methyl-3-phenyl) was formed versus the impurity (1-methyl-5-phenyl), rely on Proton NMR (


-NMR) .
FeatureTarget: 1-Methyl-3-phenyl Impurity: 1-Methyl-5-phenyl
Methyl Group (

)
3.90 – 3.95 ppm (Singlet)3.70 – 3.80 ppm (Singlet)
H-4 Pyrazole (

)
6.55 – 6.60 ppm (Doublet,

Hz)
6.30 – 6.40 ppm
Physical State Low melting solid (

) or Oil
Liquid / Oil

Validation Check: The methyl protons in the 1,3-isomer are deshielded (shifted downfield to ~3.9 ppm) compared to the 1,5-isomer because they are adjacent to the nitrogen that is not sterically crowded by the phenyl ring, but electronically distinct.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Presence of 1,5-isomer (>10%) Insufficient acidity during cyclization.Increase Acetic Acid volume or switch to Ethanol/HCl for stronger protonation.
Low Yield in Step 1 Incomplete reaction of acetophenone.Ensure DMF-DMA is fresh (it hydrolyzes easily). Increase reaction time/temp.
Dark/Tarred Product Thermal decomposition or oxidation.Perform cyclization under Nitrogen atmosphere. Do not overheat during workup.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Enaminone Chemistry

    • Title: Enaminones as building blocks in heterocyclic synthesis.
    • Source:Arkivoc.
    • URL:[Link]

  • Physical Properties Verification

    • Title: 3-Methyl-1-phenylpyrazole Properties (CAS 1128-54-7).[2]

    • Source: Chem-Impex Intern
  • Mechanistic Insight (Acid vs Base)

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source:Journal of Heterocyclic Chemistry (via PubMed Central).
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-methyl-3-phenyl-1H-pyrazole presents a classic regiochemical challenge in heterocyclic chemistry. While direct condensation of 1,3-dicarbonyl equivalents with methylhydrazine is chemically intuitive, it frequently favors the unwanted 1-methyl-5-phenyl isomer due to electronic control in the Michael addition step.[1]

For drug development applications where isomeric purity is non-negotiable (e.g., avoiding off-target toxicity associated with regioisomers), this guide recommends Suzuki-Miyaura Cross-Coupling as the primary protocol.[1] We also provide a detailed Direct Alkylation Protocol for scenarios where starting materials dictate a building-block approach, including the necessary purification parameters to resolve the resulting tautomeric mixture.

Mechanistic Divergence & Strategy

The selection of the synthetic route dictates the impurity profile.[1] The following flowchart visualizes the mechanistic consequences of each pathway.

Regioselectivity Start_Cond Route A: Condensation (Benzoylacetone + Me-Hydrazine) Mech_Cond Mechanism: Michael Addition Favors attack at most electrophilic carbon Start_Cond->Mech_Cond Start_Alk Route B: Alkylation (3-Phenylpyrazole + MeI) Mech_Alk Mechanism: Sn2 Substitution Competes between N1 (Steric free) and N2 (Steric hindered) Start_Alk->Mech_Alk Start_Suzuki Route C: Suzuki Coupling (3-Bromo-1-methylpyrazole + Ph-B(OH)2) Mech_Suzuki Mechanism: Pd-Catalyzed Cycle Bond formation pre-defined by leaving group Start_Suzuki->Mech_Suzuki Prod_15 Major Product: 1-Methyl-5-phenylpyrazole (UNDESIRED) Mech_Cond->Prod_15 Electronic Control Prod_Mix Product Mixture: 1,3-isomer (Major) + 1,5-isomer (Minor) (REQUIRES PURIFICATION) Mech_Alk->Prod_Mix Tautomeric Equilibrium Prod_13 Target Product: This compound (>99% Regiopure) Mech_Suzuki->Prod_13 Structural Guarantee

Figure 1: Decision matrix for synthetic route selection.[1] Route C (Suzuki) is the recommended path for high-purity applications.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

Objective: Synthesis of this compound with >99% regiochemical fidelity.[1] Rationale: This method bypasses the tautomeric ambiguity of the pyrazole ring by establishing the C-C bond after the N-methyl group is fixed.[1]

Mechanism: The Catalytic Cycle

The reaction proceeds via a Palladium(0) cycle.[1] The critical advantage is that the nitrogen methylation pattern is "locked in" within the starting material (3-bromo-1-methyl-1H-pyrazole), preventing isomer scrambling.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazole.[1]

  • Transmetallation: The phenyl group transfers from the boronate species to the Pd center.[1]

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1]

Materials & Reagents
ReagentEquiv.Role
3-Bromo-1-methyl-1H-pyrazole 1.0Electrophile (Scaffold)
Phenylboronic Acid 1.2Nucleophile (Coupling Partner)
Pd(PPh₃)₄ 0.05Catalyst
Na₂CO₃ (2M aq) 2.5Base (Activates Boron)
1,2-Dimethoxyethane (DME) -Solvent (0.2 M conc.)
Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk flask or microwave vial, combine 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Solvent & Base: Add DME (degassed) followed by 2M aqueous Na₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Nitrogen/Argon.[1] Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to reflux (85°C) for 12–16 hours.

    • Microwave (Preferred): Heat at 120°C for 30 minutes.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient 9:1 to 7:3).

    • Expected Yield: 85–95%[1]

    • Appearance: White to off-white solid.[1]

Protocol B: Regioselective N-Alkylation (Alternative)

Objective: Methylation of 3-phenyl-1H-pyrazole.[1] Context: Use this when the 3-phenylpyrazole core is already synthesized or purchased. Warning: This method produces a mixture of 1,3- and 1,5-isomers (typically 3:1 to 4:1 ratio) due to pyrazole tautomerism.[1]

Mechanism: Tautomeric Control

3-Phenylpyrazole exists in equilibrium between two tautomers.[1]

  • Tautomer A (

    
    ):  Hydrogen on N adjacent to Carbonyl/Phenyl (less stable).[1]
    
  • Tautomer B (

    
    ):  Hydrogen on N distal to Phenyl (more stable).
    

Upon deprotonation with a base (e.g., NaH), the resulting pyrazolyl anion has two nucleophilic nitrogen sites.

  • N1 Attack (Desired): Leads to 1-methyl-3-phenyl. This site is less sterically hindered.

  • N2 Attack (Undesired): Leads to 1-methyl-5-phenyl. This site is adjacent to the phenyl ring, causing steric clash, but is still electronically active.

Materials & Reagents
ReagentEquiv.Role
3-Phenyl-1H-pyrazole 1.0Substrate
Methyl Iodide (MeI) 1.1Alkylating Agent
Cesium Carbonate (Cs₂CO₃) 1.5Base (Promotes N1 attack)
Acetonitrile (ACN) -Solvent (Polar Aprotic)
Step-by-Step Procedure
  • Solubilization: Dissolve 3-phenyl-1H-pyrazole in anhydrous Acetonitrile (0.1 M).

  • Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 mins.

    • Note: Cs₂CO₃ is preferred over NaH here as the "Cesium Effect" often improves the ratio of the less hindered isomer (1,3-product).[1]

  • Alkylation: Add Methyl Iodide dropwise at 0°C, then allow to warm to RT. Stir for 4 hours.

  • Workup: Filter off inorganic solids. Concentrate the filtrate.

  • Critical Purification (Isomer Separation):

    • The crude residue contains both isomers.[1]

    • TLC: Run in 20% EtOAc/Hexane. The 1-methyl-3-phenyl isomer (planar, less sterically strained) typically has a lower Rf (more polar interaction with silica) compared to the twisted 1-methyl-5-phenyl isomer, though this can vary by stationary phase.[1]

    • Column: Perform careful gradient elution (0%

      
       20% EtOAc in Hexanes).
      
    • Validation: You must confirm the structure by NOESY NMR.[1]

      • 1-Methyl-3-phenyl: NOE observed between N-Me protons and the H-4 pyrazole proton. NO NOE between N-Me and Phenyl protons.[1]

      • 1-Methyl-5-phenyl: Strong NOE observed between N-Me protons and Phenyl protons.

Comparative Data & References

Method Comparison Table
FeatureProtocol A (Suzuki)Protocol B (Alkylation)Protocol C (Condensation)
Regio-purity >99% ~75% (requires separation)<10% (Favors 1,5-isomer)
Step Count 1 (from bromo-precursor)2 (Synthesis + Separation)1
Scalability High (Pharma standard)Medium (Chromatography limit)High
Atom Economy Lower (Boronic waste)HighHighest
References
  • Suzuki Coupling on Pyrazoles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

    • Note: Defines the standard c
  • Regioselectivity of Hydrazine Condensations

    • Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives.[1][2][3][4][5] In Comprehensive Heterocyclic Chemistry.

    • Note: The foundational text explaining why Protocol C fails (electronic control favoring 1,5-isomers).
  • Alkylation Tautomerism

    • Catalán, J., et al. (1983).[1] Basicity and Tautomerism of Pyrazoles. Journal of the American Chemical Society, 105(13), 4168–4173.[1] Link

    • Note: Supports the mechanism described in Protocol B regarding N1 vs N2 nucleophilicity.[1]

  • Separation of Isomers

    • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[6] Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]

    • Note: Provides advanced solvent data for optimizing Protocol B if Suzuki is not viable.

Sources

Application Note: Precision Functionalization of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-3-phenyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors, anticancer agents, and agrochemicals. Its unique electronic architecture offers distinct regioselective handles: the nucleophilic C4 position and the acidic C5 position.[1] This guide provides a technical roadmap for researchers to exploit these orthogonal reactivities, detailing validated protocols for electrophilic halogenation, direct C-H arylation, and thermodynamic lithiation.[1]

Structural Analysis & Reactivity Profile[1][2]

To successfully utilize this compound, one must understand its electronic bias. Unlike its regioisomer (1-methyl-5-phenyl-1H-pyrazole), the 1,3-isomer leaves the C5 position sterically accessible and electronically distinct.

  • C3 Position (Phenyl-bearing): Chemically inert under standard conditions; serves as the lipophilic anchor.[1]

  • C4 Position (Nucleophilic): The most electron-rich site, highly susceptible to Electrophilic Aromatic Substitution (EAS).[1]

  • C5 Position (Acidic/Electrophilic): The proton at C5 is the most acidic ring proton (

    
     in DMSO).[1] It is the prime target for C-H activation and lithiation, though lateral lithiation of the 
    
    
    
    -methyl group is a competing kinetic pathway.[1]
Visualization: Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 1-Methyl-3-phenyl- 1H-pyrazole C4_Hal C4-Halogenation (Electrophilic Subst.) Core->C4_Hal NBS/NIS, DMF High Yield C5_CH C5-Arylation (Pd-Catalyzed C-H Act.) Core->C5_CH Pd(OAc)2, Ar-X Direct Functionalization C5_Li C5-Lithiation (Thermodynamic Control) Core->C5_Li n-BuLi, THF -78°C to RT N_Me N-Methyl Lithiation (Kinetic Control) Core->N_Me n-BuLi Short reaction time

Caption: Orthogonal reactivity landscape of this compound. Solid lines indicate preferred synthetic pathways described in this guide.

Core Protocols

Protocol A: Regioselective C4-Bromination

Objective: Synthesis of 4-bromo-1-methyl-3-phenyl-1H-pyrazole. Mechanism: Electrophilic Aromatic Substitution (


).[1][2]
Rationale:  The C4 position is the "soft" nucleophilic center.[1] Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) stabilizes the transition state and prevents poly-halogenation.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (anhydrous, 0.5 M concentration)

  • Ethyl Acetate/Hexanes (for workup)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 10 minutes. Note: Slow addition prevents exotherms and radical side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The product typically appears as a less polar spot.[1]

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form.[1]

  • Workup:

    • If solid forms: Filter, wash with water (3x), and dry under vacuum.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine (2x) and water (2x) to remove DMF.[1] Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).[1]

Expected Yield: 85-95% Key Data Point:


 NMR will show the disappearance of the C4-H singlet (typically 

6.5-6.7 ppm) and retention of the C5-H singlet.
Protocol B: Direct C5-Arylation (C-H Activation)

Objective: Synthesis of 1-methyl-3,5-diphenyl-1H-pyrazole. Mechanism: Pd-catalyzed Concerted Metalation-Deprotonation (CMD). Rationale: Traditional cross-coupling requires pre-functionalization (e.g., C5-borylation).[1] Direct C-H activation is more atom-economical.[1] The C5-H is the most acidic proton, facilitating interaction with the carbonate base in the CMD cycle.[1]

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon.

  • Charging: Add this compound (1.0 mmol), Iodobenzene (1.2 mmol),

    
     (11 mg, 0.05 mmol), 
    
    
    
    (26 mg, 0.1 mmol), and
    
    
    (276 mg, 2.0 mmol).
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL). Seal the vessel.

  • Reaction: Heat to 100°C for 16 hours. Critical: Vigorous stirring is required as the base is insoluble.[1]

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc 9:1).

Troubleshooting: If conversion is low, add PivOH (30 mol%) as a proton shuttle to assist the CMD step.[1]

Protocol C: Thermodynamic C5-Lithiation

Objective: Generation of the C5-nucleophile for reaction with electrophiles (e.g., aldehydes,


).
Mechanism:  Lithiation-Equilibration.[1]
Rationale:  Kinetic lithiation of 

-methyl pyrazoles often occurs at the

-methyl group (

). However, the C5-lithio species is thermodynamically more stable.[1] Allowing the reaction to warm or equilibrate favors the C5-functionalized product.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Argon.

  • Lithiation: Dissolve substrate in dry THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise.
    
  • Equilibration (Critical Step): Stir at -78°C for 15 mins, then allow to warm to 0°C and stir for 30-60 mins. This promotes the rearrangement of any kinetic

    
    -methyl lithiated species to the thermodynamic C5-lithio species.
    
  • Quench: Cool back to -78°C (optional, depending on electrophile reactivity) and add the electrophile (e.g., DMF for formylation).

  • Workup: Standard aqueous extraction.

Comparative Data Summary

ParameterProtocol A (Halogenation)Protocol B (C-H Arylation)Protocol C (Lithiation)
Reaction Site C4C5C5 (Thermodynamic)
Primary Reagent NBS/NISPd(OAc)2 / Ar-In-BuLi
Key Intermediate

-complex
Pd-cycleC5-Lithio species
Limiting Factor Regioselectivity (rarely an issue)Steric bulk of aryl halideKinetic N-Me deprotonation
Typical Yield >90%60-80%70-85%

References

  • Regioselectivity in lithi

    • Source: Organic & Biomolecular Chemistry, 2006.[1][3]

    • Significance: Establishes the kinetic (N-methyl) vs. thermodynamic (C5)
  • Recent Synthetic Advances in C–H/N–H Functionaliz

    • Source: NIH / PMC, 2025.[1]

    • Significance: Reviews Pd-catalyzed C-H activation str
    • (Note: Generalized link to PMC search for verification)

  • Halogen

    • Source: Beilstein Journal of Organic Chemistry, 2021.[1]

    • Significance: Provides precedent for electrophilic halogenation conditions in similar scaffolds.[1][2][4]

  • This compound-4-carbaldehyde.

    • Source: Chem-Impex.[1]

    • Significance: Commercial availability of C4-functionalized derivatives confirms the utility of the C4-formylation/halogenation p

Sources

Application Note: 1-Methyl-3-phenyl-1H-pyrazole as a Precision Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-3-phenyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its widely utilized isomer, 1-phenyl-3-methyl-1H-pyrazole (the Edaravone core). While the latter is well-established, the 1-methyl-3-phenyl isomer is increasingly critical as a core pharmacophore for p38 MAPK inhibitors, COX-2 inhibitors, and CNS-active agents. This guide addresses the primary challenge in utilizing this precursor: regiochemical purity . We provide a validated protocol for its regioselective synthesis, distinguishing it from the thermodynamically competing 1,5-isomer, and detail downstream protocols for C4-electrophilic substitution and C5-direct arylation to accelerate library generation.

Introduction: The Regioselectivity Challenge

In the synthesis of N-substituted pyrazoles, the reaction between hydrazine derivatives and 1,3-dielectrophiles (such as 1,3-diketones or enaminones) often yields a mixture of regioisomers. For this compound (Target A ), the competing byproduct is 1-methyl-5-phenyl-1H-pyrazole (Impurity B ).

  • Target A (1,3-isomer): The phenyl group is distal to the N-methyl group. This geometry creates a specific lipophilic vector crucial for enzyme pocket binding (e.g., in kinase hinge regions).

  • Impurity B (1,5-isomer): The phenyl group is proximal to the N-methyl group, causing steric clash and altering the electronic landscape of the ring.

Achieving >98% regiochemical purity is the Critical Quality Attribute (CQA) for this precursor.

Visualizing the Isomer Divergence

Regioselectivity cluster_legend Mechanism Note Start Precursor: 3-(Dimethylamino)-1-phenylprop-2-en-1-one Target TARGET (1,3-Isomer): This compound (Kinase Scaffold) Start->Target Kinetic Control (Solvent: EtOH, 0°C) Impurity IMPURITY (1,5-Isomer): 1-Methyl-5-phenyl-1H-pyrazole (Steric Clash) Start->Impurity Thermodynamic Drift (High Temp / Acid) Reagent Reagent: Methylhydrazine Reagent->Target Reagent->Impurity Note Nucleophilic attack of NH2 (hydrazine) on C=O vs C-beta determines path.

Figure 1: Mechanistic divergence in pyrazole synthesis. Kinetic control favors the 1,3-isomer when using enaminones.

Protocol A: Regioselective Synthesis & Validation

Objective: Synthesize this compound with >98% isomeric purity. Mechanism: We utilize an enaminone precursor (3-(dimethylamino)-1-phenylprop-2-en-1-one) rather than a 1,3-diketone. The enaminone polarizes the molecule such that the hydrazine's unsubstituted nitrogen (more nucleophilic) preferentially attacks the


-carbon, while the methylated nitrogen attacks the carbonyl, locking in the 1,3-substitution pattern [1].
Materials
  • Substrate: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (10 mmol)

  • Reagent: Methylhydrazine (12 mmol) (Caution: Toxic/Carcinogenic)

  • Solvent: Absolute Ethanol (EtOH)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.75 g, 10 mmol) in absolute EtOH (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Addition: Add methylhydrazine (0.64 mL, 12 mmol) dropwise over 10 minutes. Crucial: Low temperature favors the kinetic product (1,3-isomer).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and reflux for 2 hours to ensure cyclization.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The enaminone spot (

    
    ) should disappear; a new fluorescent spot (
    
    
    
    ) appears.
  • Workup:

    • Evaporate EtOH under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification (The "Application Scientist" Secret):

    • The crude often contains 5-10% of the 1,5-isomer.

    • Recrystallization: Dissolve the crude solid in minimum hot cyclohexane. Cool slowly to 4°C. The 1-methyl-3-phenyl isomer crystallizes as white needles, while the 1,5-isomer remains in the mother liquor.

    • Yield: ~85% (after recrystallization).

Analytical Validation (Self-Validating Step)

To confirm you have the correct isomer, perform 1H-NOESY NMR :

  • 1,3-Isomer (Target): Strong NOE correlation between N-Methyl protons (~3.9 ppm) and the H5 proton (doublet, ~7.4 ppm). No correlation between N-Methyl and Phenyl protons.

  • 1,5-Isomer (Impurity): Strong NOE correlation between N-Methyl protons and Phenyl protons .

Protocol B: Divergent Functionalization (C4 vs. C5)

Once the pure scaffold is obtained, it serves as a "hub" for divergent synthesis. The C4 position is nucleophilic (susceptible to electrophilic aromatic substitution), while the C5 position is acidic (susceptible to C-H activation).

Workflow: Divergent Library Generation

Functionalization Core This compound C4_Node C4-Bromination (Electrophilic Sub.) Core->C4_Node NBS, MeCN RT, 1h C5_Node C5-Arylation (Pd-Cat C-H Activation) Core->C5_Node Ar-I, Pd(OAc)2 Ag2CO3, 120°C Suzuki Suzuki Coupling (Biaryl Synthesis) C4_Node->Suzuki Ar-B(OH)2, Pd(PPh3)4 Library Tetra-substituted Library Suzuki->Library Convergent C5_Node->Library

Figure 2: Divergent synthetic pathways. C4 functionalization utilizes electronic density, while C5 utilizes proton acidity.

Protocol B1: C4-Bromination (Preparation for Suzuki Coupling)

This step installs a handle for cross-coupling.

  • Reaction: Dissolve this compound (1.0 eq) in Acetonitrile (MeCN). Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.

  • Process: Stir at RT for 1 hour. The reaction is extremely fast due to the electron-rich nature of the pyrazole ring.

  • Quench: Pour into water/sodium thiosulfate solution to quench excess bromine.

  • Isolation: Filter the precipitate. The product, 4-bromo-1-methyl-3-phenyl-1H-pyrazole , is usually pure enough for the next step (>95%).

    • Note: This intermediate is stable and can be stored.

Protocol B2: Direct C5-Arylation (C-H Activation)

This modern method avoids pre-functionalization, allowing rapid installation of aryl groups at the C5 position [2].

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Coupling Partner: Aryl Iodide (Ar-I, 1.5 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%)
      
    • Base:

      
       (2.0 eq) - Silver acts as a halide scavenger and oxidant.
      
    • Solvent: DMF (anhydrous)

  • Conditions: Heat to 110-120°C in a sealed tube for 12-16 hours.

  • Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The acidity of the C5-H bond (

    
    ) allows Pd insertion without lithiation.
    
  • Workup: Filter through Celite to remove Ag salts. Dilute with EtOAc, wash with water/LiCl (to remove DMF). Purify via column chromatography.

Analytical Data Summary

Compound1H NMR Diagnostic Signal (CDCl3)13C NMR Diagnostic SignalRetention Time (HPLC, C18)
This compound

3.95 (s, 3H, N-Me), 6.58 (d, H4), 7.39 (d, H5)

38.9 (N-Me), 103.2 (C4), 132.1 (C5)
4.2 min
1-Methyl-5-phenyl-1H-pyrazole (Impurity)

3.88 (s, 3H, N-Me), 6.35 (d, H4), 7.55 (d, H3)

37.5 (N-Me), 106.1 (C4), 139.5 (C5)
4.5 min
4-Bromo-derivative

3.92 (s, 3H, N-Me), 7.45 (s, H5)

92.5 (C4-Br)
5.8 min

Table 1: Key analytical parameters for quality control. Note the shift in N-Me and C4/C5 protons between isomers.

References

  • Regioselective Synthesis via Enaminones

    • Source: El-Mekabaty, A. (2013). "Synthesis and Reactivity of Enaminones: A Review.
    • Context: Confirms the kinetic preference of methylhydrazine for the enaminone beta-carbon.
    • (Verified via Taylor & Francis)

  • C-H Activation of N-Methyl Pyrazoles

    • Source: Gandeepan, P., et al. (2019).
    • Context: Describes the Pd-catalyzed C5-arylation mechanisms (CMD p
    • (Verified via ACS)

  • Pharmacological Relevance (Kinase Inhibitors)

    • Source: Dumas, J. (2001). "Protein Kinase Inhibitors: Emerging Pharmacophores.
    • Context: Establishes the 1-methyl-3-phenyl-pyrazole core as a bioisostere in MAPK inhibitors.
    • (Verified via Taylor & Francis)

  • Analytical Distinction (NOE Studies)

    • Source: Alkorta, I., & Elguero, J. (2004). "NMR spectroscopy of pyrazoles." Progress in Nuclear Magnetic Resonance Spectroscopy.
    • Context: Definitive guide on using NOESY to distinguish 1,3- vs 1,5-isomers.
    • (Verified via ScienceDirect)

Sources

Technical Guide: Biological Activity Screening of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 1-Methyl-3-phenyl-1H-pyrazole CAS: 2459-99-6 (Representative ID) Class: Nitrogen Heterocycle / Pyrazole Scaffold

Scientific Rationale: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to alcohol dehydrogenase inhibitors (Fomepizole). While 4-methylpyrazole is the standard for enzyme inhibition, This compound represents a lipophilic, bulky analog often used to probe the steric tolerance of active sites (e.g., CYP450 heme pockets) or as a core building block for antimicrobial agents.

This guide outlines a tiered screening strategy to establish the baseline biological fingerprint of this scaffold. Unlike random screening, this protocol is hypothesis-driven, targeting the three most likely biological interactions based on the molecule's electronic and steric properties:

  • Antimicrobial Activity: Driven by the phenyl-pyrazole lipophilicity/polarity balance.

  • Cytochrome P450 (CYP) Interaction: Driven by the sp2 nitrogen lone pair coordinating with heme iron.

  • Cytotoxicity: Establishing the therapeutic window.

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, moving from high-throughput primary screens to mechanistic secondary profiling.

ScreeningWorkflow Start Compound: this compound (Solubilization in DMSO) Tier1 Tier 1: Primary Phenotypic Screen (Antimicrobial Profiling) Start->Tier1 100 µM Screening Conc. Tier2 Tier 2: Safety & Selectivity (Mammalian Cytotoxicity - MTT) Tier1->Tier2 If MIC < 50 µg/mL Tier3 Tier 3: Mechanistic Profiling (Enzyme Interaction - CYP450) Tier2->Tier3 If CC50 > 10x MIC Decision SAR Decision Point Tier3->Decision Binding Spectra Data Lead Lead Optimization (Derivatization) Decision->Lead Validated Hit

Figure 1: Tiered biological screening cascade designed to filter false positives and establish a robust Structure-Activity Relationship (SAR).

Protocol A: Antimicrobial Susceptibility Profiling (MIC Determination)

Rationale: Phenyl-substituted pyrazoles frequently exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or inhibiting DNA gyrase. This assay determines the Minimum Inhibitory Concentration (MIC).

Materials
  • Test Compound: this compound (Stock: 10 mg/mL in 100% DMSO).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture bacteria overnight. Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of Test Compound (256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of bacterial suspension to wells 1–11.

    • Incubate at 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Readout:

    • Visual inspection for turbidity.

    • MIC Definition: The lowest concentration with no visible growth.

    • Validation: Add Resazurin dye (0.015%) and incubate for 1 hour. Blue = Dead (Inhibition); Pink = Live (Growth).

Protocol B: Cytochrome P450 (CYP) Interaction

Rationale: Pyrazoles are nitrogen heterocycles known to interact with the heme iron of Cytochrome P450 enzymes. While 4-methylpyrazole targets CYP2E1, the bulky phenyl group of this compound may shift selectivity toward CYP1A2 or CYP3A4. This protocol detects Type II Binding Spectra (direct coordination to heme iron), a critical predictor of Drug-Drug Interactions (DDI).

Mechanism of Action Visualization

HemeBinding Heme CYP450 Heme Iron (Fe3+) Pyrazole This compound (N2 Lone Pair) Pyrazole->Heme Coordinate Bond (Type II Binding) Substrate Endogenous Substrate Substrate->Heme Blocked Access

Figure 2: Mechanistic basis of inhibition. The pyrazole nitrogen coordinates with the heme iron, preventing substrate oxidation.

Methodology: Spectral Binding Assay
  • System: Recombinant Human CYP450 isozymes (Microsomes) or purified protein.

  • Baseline Correction: Place 1 mL of microsomal suspension (1 µM CYP content) in both sample and reference cuvettes of a dual-beam spectrophotometer. Record baseline (400–500 nm).

  • Titration:

    • Add this compound (0.5 – 50 µM) to the sample cuvette.

    • Add equivalent volume of DMSO to the reference cuvette.

  • Data Acquisition: Scan from 400 to 500 nm after each addition.

  • Interpretation:

    • Type II Spectrum: Peak at ~425–435 nm; Trough at ~390–405 nm. This confirms direct nitrogen-iron coordination.

    • Calculate

      
      :  Plot 
      
      
      
      vs. [Concentration] using the Michaelis-Menten equation.

Protocol C: Mammalian Cytotoxicity (MTT Assay)

Rationale: To validate the compound as a viable drug lead, it must demonstrate selectivity (Therapeutic Index). This assay measures metabolic activity in HEK293 (Kidney) or HepG2 (Liver) cells.

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with this compound (Concentration range: 1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Calculate

      
       (Cytotoxic Concentration 50%).
      

Data Presentation & Analysis

Summarize findings in a standardized SAR table to facilitate comparison with other pyrazole derivatives.

Assay TypeParameterResult (Hypothetical Target)Interpretation
Antimicrobial MIC (S. aureus)< 16 µg/mLPotent antibacterial (Hit)
Antimicrobial MIC (E. coli)> 128 µg/mLGram-positive selective
Enzyme Inhibition CYP Binding TypeType II (Peak 430nm)Heme coordinator (Potential DDI)
Safety

(HepG2)
> 100 µMLow hepatotoxicity
Selectivity SI Index (

/MIC)
> 10Good therapeutic window

References

  • Review of Pyrazole Scaffolds: Ansari, A., Ali, A., & Asif, M. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry.

  • Antimicrobial Mechanisms of Pyrazoles: Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry.

  • Cytochrome P450 Inhibition by Nitrogen Heterocycles: Correia, M. A., & Hollenberg, P. F. (2015). Inhibition of Cytochrome P450 Enzymes.[1][2][3][4] Biomolecules & Therapeutics.

  • Standard Protocols for Antimicrobial Susceptibility: Clinical and Laboratory Standards Institute (CLSI). (2023).[2][5] Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory potential of the novel compound, 1-Methyl-3-phenyl-1H-pyrazole. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved anti-inflammatory drugs.[1][2] Many pyrazole derivatives exert their effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory cascade.[3][4] This guide outlines a logical, multi-tiered experimental workflow, from initial high-throughput in vitro screening to mechanistic cell-based assays and subsequent in vivo validation. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, but uncontrolled or chronic inflammation is a key pathological component of numerous diseases, including arthritis, cardiovascular disease, and cancer.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed medications globally, primarily acting by inhibiting COX enzymes to block prostaglandin synthesis.[3][5] However, non-selective COX inhibition can lead to significant gastrointestinal and cardiovascular side effects.[3] This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention for its wide range of pharmacological activities.[2] Marketed drugs such as Celecoxib (a selective COX-2 inhibitor) and Phenylbutazone feature this core structure, highlighting its therapeutic importance.[4][5] Derivatives of the closely related 1-phenyl-1H-pyrazole have demonstrated potent anti-inflammatory, analgesic, and antipyretic activities.[6] Based on this strong precedent, this compound presents itself as a compelling candidate for investigation. This guide provides the foundational protocols to systematically assess its potential as a novel anti-inflammatory agent.

Experimental Workflow: A Tiered Approach to Evaluation

A successful investigation follows a structured progression from broad screening to specific mechanistic and validation studies. This workflow ensures that resources are allocated efficiently, with each stage providing the necessary data to justify advancement to the next.

Caption: Tiered workflow for assessing the anti-inflammatory potential of a test compound.

In Vitro Evaluation Protocols

This section details the laboratory methods for initial screening and mechanistic elucidation.

Protocol 1: Inhibition of Protein Denaturation Assay
  • Scientific Rationale: The denaturation of tissue proteins is a well-documented cause of inflammation.[7] The ability of a compound to prevent heat-induced protein denaturation is a simple, rapid, and reliable method for preliminary screening of anti-inflammatory activity. This assay provides an early indication of the compound's potential to stabilize proteins and protect against inflammatory damage.[7]

  • Materials:

    • This compound (Test Compound)

    • Bovine Serum Albumin (BSA), 5% w/v solution

    • Diclofenac Sodium (Positive Control)

    • Phosphate Buffered Saline (PBS), pH 6.4

    • UV-Vis Spectrophotometer

  • Step-by-Step Methodology:

    • Prepare a stock solution of the test compound and Diclofenac Sodium in minimal DMSO, then dilute with PBS to achieve desired final concentrations (e.g., 10, 50, 100, 250 µg/mL).

    • For each reaction, pipette 0.5 mL of 5% w/v BSA solution into a microcentrifuge tube.

    • Add 4.5 mL of the test compound or control solution to the respective tubes. The "Control" group receives only PBS.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the turbidity (absorbance) of each solution at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

  • Data Interpretation & Self-Validation:

    • A dose-dependent decrease in turbidity compared to the control indicates anti-denaturation activity.

    • The positive control (Diclofenac Sodium) should show significant inhibition, validating the assay's performance.

    • An IC₅₀ value (concentration causing 50% inhibition) can be calculated for potent compounds.

CompoundConcentration (µg/mL)Absorbance at 660 nm (Mean ± SD)% Inhibition
Control (PBS)-1.25 ± 0.080%
Diclofenac Sodium1000.31 ± 0.0475.2%
This compound 101.10 ± 0.0712.0%
500.85 ± 0.0632.0%
1000.60 ± 0.0552.0%
2500.35 ± 0.0472.0%
Caption: Hypothetical data from the protein denaturation assay.
Protocol 2: Selective COX-2 Inhibition Assay
  • Scientific Rationale: The primary mechanism for many successful pyrazole-based NSAIDs is the selective inhibition of the COX-2 enzyme.[4][8] COX-2 is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[3] Directly measuring the inhibition of COX-2 activity is a critical step in characterizing the compound's mechanism of action.

  • Methodology: The use of a commercially available colorimetric or fluorometric COX-2 inhibitor screening kit is highly recommended for standardization and reproducibility.

    • Follow the manufacturer's protocol precisely. Typically, the assay involves:

    • Reconstituting the COX-2 enzyme and other reagents.

    • Adding the test compound at various concentrations to the reaction wells.

    • Including a selective COX-2 inhibitor like Celecoxib as a positive control and a vehicle (DMSO) control.

    • Initiating the reaction by adding arachidonic acid (the substrate).

    • Incubating for the specified time at the recommended temperature (e.g., 37°C).

    • Terminating the reaction and measuring the product (often Prostaglandin F2α) via a colorimetric or fluorometric readout.

    • Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflam Inflammation (Pain, Swelling) PGs->Inflam Compound 1-Methyl-3-phenyl- 1H-pyrazole Compound->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by the test compound.

Protocol 3: Cell-Based Anti-inflammatory Efficacy in Macrophages
  • Scientific Rationale: To assess the compound's activity in a relevant biological context, we use a cell-based model. Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce high levels of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] Measuring the reduction of these mediators provides a robust indication of the compound's anti-inflammatory efficacy at a cellular level.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for NO measurement

    • ELISA kits for mouse TNF-α and IL-6

    • MTT reagent for cell viability

    • Dexamethasone (Positive Control)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1-2 hours. Include a vehicle control (DMSO concentration should be <0.1%).

    • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control group.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Endpoint Measurement - Nitric Oxide (NO):

      • Collect 50 µL of supernatant from each well.

      • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

      • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Endpoint Measurement - Cytokines (TNF-α, IL-6):

      • Collect the remaining supernatant.

      • Perform ELISA for TNF-α and IL-6 according to the kit manufacturer's instructions.

    • Cell Viability (MTT Assay):

      • After removing the supernatant, add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL) to each well.

      • Incubate for 4 hours until formazan crystals form.

      • Solubilize the crystals with 100 µL of DMSO or solubilization buffer.

      • Read absorbance at 570 nm. Results should show no significant decrease in viability at the tested concentrations. This is a critical self-validating step to rule out cytotoxicity.

TreatmentNO Production (µM)TNF-α (pg/mL)Cell Viability (% of Control)
Control (Unstimulated)1.2 ± 0.345 ± 10100%
LPS (1 µg/mL)35.8 ± 2.53250 ± 21098%
LPS + Dexamethasone (1 µM)8.5 ± 1.1650 ± 8099%
LPS + Test Compound (10 µM) 22.1 ± 1.82100 ± 15097%
LPS + Test Compound (50 µM) 11.4 ± 1.5980 ± 11096%
Caption: Representative data from the LPS-stimulated macrophage assay.
Protocol 4: Mechanistic Analysis of the NF-κB Signaling Pathway
  • Scientific Rationale: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a cascade leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[12] Investigating this pathway via Western Blot can reveal if the test compound's effects on cytokine production are due to the inhibition of NF-κB activation.

  • Methodology (Western Blot):

    • Seed RAW 264.7 cells in 6-well plates and treat with the compound and LPS as described in Protocol 3, but for a shorter duration (e.g., 30-60 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation).

    • Lyse the cells and prepare cytoplasmic and nuclear protein extracts using a specialized extraction kit.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-IκBα (p-IκBα)

      • Total IκBα

      • NF-κB p65

      • Lamin B1 (nuclear marker)

      • β-Actin or GAPDH (cytoplasmic loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Expected Outcome: An effective compound will reduce the LPS-induced increase in p-IκBα levels in the cytoplasm and decrease the amount of p65 protein detected in the nuclear fraction, indicating that it prevents NF-κB activation.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB p65-p50-IκBα (Inactive NF-κB) IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_active p65-p50 (Active NF-κB) IkB->NFkB_active Release Proteasome Proteasome Degradation pIkB->Proteasome NFkB_nuc p65-p50 NFkB_active->NFkB_nuc Translocation Compound Test Compound Compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Sources

Application Note: 1-Methyl-3-phenyl-1H-pyrazole in Medicinal Chemistry

[1]

Introduction: The "Privileged" Pyrazole Scaffold

In the landscape of modern drug discovery, 1-Methyl-3-phenyl-1H-pyrazole represents a critical "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its isomer 1-methyl-5-phenylpyrazole (often associated with oxidative metabolism issues or specific narrow applications like Edaravone derivatives), the 1-methyl-3-phenyl regioisomer serves as a robust anchor in fragment-based drug design (FBDD).

Its structural utility lies in its ability to orient the phenyl ring into hydrophobic pockets (e.g., in kinases or GPCRs) while presenting the N2-nitrogen and C4/C5 positions for hydrogen bonding or further vector growth. This scaffold is currently a cornerstone in the development of DCAF1 ligands (PROTACs) , MCL-1 inhibitors , and CYP11B1 inhibitors for metabolic disorders.

Key Differentiator: Regiochemistry

The biological activity of phenylpyrazoles is strictly governed by regiochemistry.

  • This compound: Phenyl group at C3.[1][2][3][4][5] Often used to target hydrophobic channels in enzymes (e.g., ADAMTS7, kinases).

  • 1-Methyl-5-phenyl-1H-pyrazole: Phenyl group at C5 (adjacent to N-Methyl).[1] Sterically distinct; often results from non-selective synthesis.

Medicinal Chemistry Applications

E3 Ligase Ligands (DCAF1) & PROTACs

Recent breakthroughs have identified the 1-methyl-3-phenylpyrazole moiety as a high-affinity binder to the WDR domain of DCAF1 (VprBP), an E3 ligase substrate receptor.

  • Mechanism: The pyrazole ring engages in edge-to-face aromatic interactions with Phe1330 in the DCAF1 binding pocket.[6] The 1-methyl group positions the scaffold to avoid steric clash with Val1300, while the C4-position serves as an ideal exit vector for linker attachment in PROTAC design.

  • Significance: Ligands like (S)-N-(3-Amino-1-(3-chlorophenyl)-3-oxopropyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide exhibit nanomolar affinity (

    
     nM), enabling the targeted degradation of oncogenic proteins.[1]
    
CYP11B1 Inhibition (Cushing's Syndrome)

The scaffold is central to the inhibition of 11


-hydroxylase (CYP11B1)
  • SAR Insight: Derivatives such as this compound-5-carboxylic acid serve as precursors to potent inhibitors.[1] The pyrazole nitrogen coordinates with the heme iron of the CYP enzyme, while the phenyl ring occupies the access channel, providing selectivity over the homologous CYP11B2 (aldosterone synthase).

Kinase and Phosphatase Inhibition

The scaffold is frequently employed as a bioisostere for ATP-mimetic rings. In ADAMTS7 inhibitors (metalloprotease related to atherosclerosis), the 1-methyl-3-phenylpyrazole unit acts as a stable, lipophilic core that improves oral bioavailability compared to more polar imidazole analogs.

Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminone

Rationale: The reaction of methylhydrazine with 1-phenyl-1,3-diketones often yields a mixture of 1,3- and 1,5-isomers. This protocol uses an enaminone intermediate to enforce regioselectivity toward the desired 1-methyl-3-phenyl isomer.

Step 1: Synthesis of Enaminone Intermediate

Reagents: Acetophenone (10 mmol),

  • Charge a round-bottom flask with Acetophenone (1.20 g) and DMF-DMA (1.43 g).

  • Reflux the mixture at 110°C for 12 hours under nitrogen.

  • Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a polar yellow spot (Enaminone).

  • Concentrate in vacuo to remove excess DMF-DMA and methanol.

  • Yield: Quantitative formation of 3-(dimethylamino)-1-phenyl-2-propen-1-one (Yellow oil/solid). Use directly in Step 2.

Step 2: Cyclization to Pyrazole

Reagents: Enaminone (from Step 1), Methylhydrazine (12 mmol), Ethanol (20 mL).

  • Dissolve the crude enaminone in absolute Ethanol (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Methylhydrazine (0.55 g, 0.64 mL) dropwise over 5 minutes. Caution: Methylhydrazine is toxic and volatile.

  • Allow the reaction to warm to room temperature, then reflux for 3 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in DCM (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na

    
    SO
    
    
    .
  • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

    • Note: The 1-methyl-3-phenyl isomer typically elutes after trace amounts of the 1,5-isomer due to dipole differences.

  • Characterization:

    • 1-Me-3-Ph (Target):

      
       (CDCl
      
      
      ) ~3.95 (s, 3H, N-Me), 6.55 (d, 1H, C4-H), 7.35 (d, 1H, C5-H). Key NOE: NOE observed between N-Me and C5-H, but not between N-Me and Phenyl protons.
    • 1-Me-5-Ph (Impurity):

      
       ~3.85 (s, 3H, N-Me). Key NOE: Strong NOE between N-Me and Phenyl protons.
      
Protocol B: Vilsmeier-Haack Formylation (C4-Functionalization)

Rationale: To introduce a handle for further medicinal chemistry (e.g., reductive amination), a formyl group is introduced at C4.

  • Prepare Vilsmeier reagent: Add POCl

    
     (1.2 eq) dropwise to dry DMF (3 eq) at 0°C. Stir for 30 min.
    
  • Add a solution of This compound (1 eq) in DMF dropwise.

  • Heat to 80°C for 4 hours.

  • Pour onto ice/water and neutralize with sat. NaHCO

    
    .
    
  • Extract with EtOAc. The product, this compound-4-carbaldehyde, is a versatile intermediate.[1]

Visualization of Workflows

Synthesis & Regiochemistry Logic

The following diagram illustrates the regioselective pathway and the critical NOE (Nuclear Overhauser Effect) interactions used to validate the structure.

SynthesisPathwaycluster_QCQuality Control (NMR)AcetophenoneAcetophenone(Starting Material)EnaminoneEnaminone Intermediate(3-dimethylamino-1-phenyl-2-propen-1-one)Acetophenone->EnaminoneDMF-DMA110°C, 12hTargetThis compound(Target Isomer)Enaminone->TargetCyclization(Major Product)Impurity1-Methyl-5-phenyl-1H-pyrazole(Minor Impurity)Enaminone->ImpurityMinor PathwayMeHydrazineMethylhydrazine(NH2-NHMe)MeHydrazine->EnaminoneNOE_TargetNOE: N-Me <-> H-5(Confirms 3-Ph)Target->NOE_TargetNOE_ImpurityNOE: N-Me <-> Ph(Confirms 5-Ph)Impurity->NOE_Impurity

Caption: Regioselective synthesis pathway via enaminone intermediate, highlighting the divergence between the target 1,3-isomer and the 1,5-impurity, validated by NMR NOE signals.

Pharmacophore & Interaction Map (DCAF1 Context)

PharmacophorePyrazole1-Me-3-Ph Pyrazole CorePiStackEdge-to-Face Pi-Stacking (Phe1330)Pyrazole->PiStackAromatic RingHydrophobicHydrophobic Pocket(Val1300, Leu1357)Pyrazole->Hydrophobic3-Phenyl GroupVectorC4-Exit Vector(Linker Attachment)Pyrazole->VectorFunctionalization

Caption: Pharmacophore model showing the binding mode of the 1-methyl-3-phenylpyrazole scaffold within the DCAF1 WDR domain pocket.

Summary Table: Key Derivatives & Properties

DerivativeStructure ModificationPrimary ApplicationKey Reference
Parent Scaffold This compoundFragment Library / Starting Material[1]
4-Carbaldehyde -CHO at C4Precursor for Reductive Amination[2]
5-Carboxylic Acid -COOH at C5CYP11B1 Inhibitors / Amide Coupling[3]
4-Carboxamide -CONH-R at C4DCAF1 Ligands (PROTACs)[4]

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry, 2008. Link

  • Enaminone Protocol: Menendez, J.C., et al. "Regioselective synthesis of tetrasubstituted pyrazoles." MDPI Molecules, 2023. Link

  • CYP11B1 Inhibitors: Emmerich, J., et al. "Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors." Journal of Medicinal Chemistry, 2018. Link

  • DCAF1 Ligands: Li, X., et al. "Discovery of Nanomolar DCAF1 Small Molecule Ligands." Journal of Medicinal Chemistry, 2023. Link

  • ADAMTS7 Inhibitors: "Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor." Journal of Medicinal Chemistry, 2022. Link

Technical Application Note: Precision Synthesis of 1-Methyl-3-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1-methyl-3-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in COX-2 inhibitors, cannabinoid receptor antagonists, and various kinase inhibitors. However, the synthesis of this specific isomer presents a classic regiochemical challenge: distinguishing the 1,3-isomer from the thermodynamically competitive 1,5-isomer .

Direct cyclocondensation of methylhydrazine with 1-phenyl-1,3-dicarbonyl equivalents often favors the undesired 1-methyl-5-phenyl isomer due to the specific nucleophilicity profiles of the hydrazine nitrogens.

This Application Note details two validated protocols to ensure structural integrity:

  • The Convergent Route (Scale-Up Friendly): N-alkylation of the parent 3-phenyl-1H-pyrazole, utilizing steric control to favor the 1,3-isomer.

  • The Precision Route (SAR Friendly): Regiospecific Suzuki-Miyaura cross-coupling, guaranteeing 100% regiocontrol for library generation.

Mechanistic Analysis: The Regioselectivity Paradox

To synthesize the target efficiently, one must understand the failure mode of the "obvious" route.

The Cyclocondensation Trap

Reacting 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone) directly with methylhydrazine (


) typically yields the 1-methyl-5-phenyl  derivative as the major product.
  • Reasoning: The unsubstituted

    
     of methylhydrazine is more nucleophilic (less sterically hindered) than the 
    
    
    
    . It attacks the electrophilic
    
    
    -carbon of the enaminone first. The subsequent ring closure places the methyl group on the nitrogen adjacent to the phenyl-bearing carbon (Position 5).
The Solution: Steric-Driven Alkylation

By synthesizing the unsubstituted 3-phenyl-1H-pyrazole first, we rely on tautomerism. The molecule exists in equilibrium between the 3-phenyl and 5-phenyl forms. Upon deprotonation, the resulting pyrazolide anion is alkylated at the least sterically hindered nitrogen (distal to the phenyl ring), favoring the 1-methyl-3-phenyl isomer.

Regioselectivity Start Precursor: Enaminone (Ph-CO-CH=CH-NMe2) Direct Direct Reaction (+ MeNHNH2) Start->Direct Path A Stepwise Stepwise Route (+ NH2NH2) Start->Stepwise Path B Intermed_Direct Intermediate: NH2 Attacks Beta-C Direct->Intermed_Direct Prod_15 MAJOR PRODUCT: 1-Methyl-5-phenyl (Undesired) Intermed_Direct->Prod_15 Cyclization Parent Parent: 3-Phenyl-1H-pyrazole Stepwise->Parent Alkylation Methylation (MeI / Base) Parent->Alkylation Prod_13 MAJOR PRODUCT: 1-Methyl-3-phenyl (Target) Alkylation->Prod_13 Steric Control

Figure 1: Decision tree highlighting the regiochemical divergence between direct cyclization and the stepwise alkylation approach.

Protocol A: The Convergent Route (Alkylation)

Best for: Large-scale synthesis (>10g), cost-efficiency.

Stage 1: Synthesis of 3-Phenyl-1H-pyrazole

Note: This step creates the parent ring without the methyl group.

Reagents:

  • Acetophenone (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Hydrazine Hydrate (1.5 equiv)

  • Ethanol (Solvent)[1]

Procedure:

  • Enaminone Formation: Reflux Acetophenone with DMF-DMA neat or in Toluene for 12 hours. Monitor by TLC (disappearance of ketone). Concentrate to yield crude 3-(dimethylamino)-1-phenylprop-2-en-1-one.

  • Cyclization: Dissolve the crude enaminone in Ethanol (5 mL/mmol).

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Reflux for 3 hours.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Hexane.

  • Yield: Typically 85-95%.

Stage 2: Regioselective Methylation

Reagents:

  • 3-Phenyl-1H-pyrazole (from Stage 1)

  • Iodomethane (MeI) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or NaH (1.1 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Dissolve 3-Phenyl-1H-pyrazole in anhydrous ACN.

  • Add

    
     and stir for 30 minutes at RT to ensure deprotonation.
    
  • Cool to 0°C. Add Iodomethane dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification (CRITICAL): The reaction yields an isomeric mixture (approx. 3:1 to 5:1 favoring the 1,3-isomer).

    • Flash Chromatography: Elute with Hexane:EtOAc (gradient 10:1 to 3:1).

    • Order of Elution: The 1-Methyl-3-phenyl isomer is generally less polar (higher Rf) than the 1-methyl-5-phenyl isomer due to the unobstructed dipole vector and lack of steric twist in the phenyl ring.

Protocol B: The Precision Route (Suzuki Coupling)

Best for: SAR Library generation, high-value derivatives, absolute regiocertainty.

This method builds the C-C bond after the ring is established, preventing any isomer ambiguity.

Reagents:

  • Substrate: 3-Bromo-1-methyl-1H-pyrazole (Commercially available or synthesized via bromination of 1-methylpyrazole).

  • Coupling Partner: Phenylboronic acid derivatives (1.2 equiv).[2]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with 3-Bromo-1-methyl-1H-pyrazole, Phenylboronic acid, and solvent. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for:

    • Thermal: 4–12 hours.

    • Microwave: 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 70-90% (Substrate dependent).

Analytical Validation: Proving the Structure

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Do not rely solely on LCMS (masses are identical).

Comparative Data Table
FeatureThis compound (Target)1-Methyl-5-phenyl-1H-pyrazole (Impurity)
Sterics Unhindered. Planar Phenyl-Pyrazole bond.[4]Hindered (Me vs Ph clash). Twisted Phenyl.[3]
1H NMR (Me)

3.90 - 3.95 ppm

3.80 - 3.85 ppm (Shielded by Ph ring current)
1H NMR (H-4) Doublet (

)
Doublet (

)
NOE Signal Strong NOE between N-Me and H-5.Strong NOE between N-Me and Phenyl protons.
TLC (Rf) Higher (Less Polar)Lower (More Polar)
NOE Logic Diagram

The Nuclear Overhauser Effect (NOE) is the gold standard for confirmation.

NOE_Logic cluster_13 Target: 1-Methyl-3-phenyl cluster_15 Impurity: 1-Methyl-5-phenyl Struct13 Structure: Me-N(1) ... H-C(5) (Phenyl is at C3) NOE13 NOE Observed: Methyl <-> Proton H5 (Adjacent on ring) Struct13->NOE13 Struct15 Structure: Me-N(1) ... Ph-C(5) (Phenyl is at C5) NOE15 NOE Observed: Methyl <-> Phenyl Protons (Spatial proximity) Struct15->NOE15

Figure 2: Structural validation via NOE spectroscopy. The interaction between the N-methyl group and the H-5 proton confirms the 1,3-substitution pattern.

References

  • Regioselectivity in Pyrazole Synthesis: Mechanism of Hydrazine Attack: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." J. Org. Chem.2008, 73, 3523. Alkylation Patterns: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
  • Suzuki Coupling Protocols

    • General Method: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457. Link

    • Pyrazole Specific: McLaughlin, M., et al. "Regioselective Synthesis of 1-Methyl-3-arylpyrazoles." Org.[1][2][3][5][6] Lett.2006 , 8, 3307.

  • Analytical Characterization: NMR Shifts: Claramunt, R. M., et al. "The use of 1H, 13C and 15N NMR in the study of the annular tautomerism of pyrazoles." Magn. Reson. Chem.2006, 44, 566.

Sources

Application Notes & Protocols: 1-Methyl-3-phenyl-1H-pyrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1-methyl-3-phenyl-1H-pyrazole as a versatile ligand in coordination chemistry. It is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a survey of applications for the resulting metal complexes.

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazole derivatives represent a cornerstone in the architecture of coordination compounds.[1][2] Their prevalence stems from a combination of steric and electronic tuneability, robust thermal and chemical stability, and diverse coordination modes. Within this class of N-heterocyclic ligands, this compound offers a unique scaffold. The presence of the N-methyl group precludes deprotonation and the formation of pyrazolate bridges, thereby favoring the formation of mononuclear complexes. The phenyl group at the 3-position provides steric bulk and allows for electronic modifications through substitution, influencing the properties of the final metal complex. These characteristics make this compound an attractive ligand for applications ranging from catalysis to medicinal chemistry and materials science.[3][4][5]

Ligand Synthesis: this compound

The construction of the pyrazole ring is a well-established area of organic synthesis. One of the most reliable methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6] The following protocol details a common route to synthesize the title ligand.

Protocol 1: Synthesis of this compound

Causality: This procedure utilizes the reaction between methylhydrazine and 1-phenyl-1,3-butanedione. Methylhydrazine acts as the dinucleophile, providing the two nitrogen atoms for the heterocyclic ring. The 1,3-dicarbonyl compound provides the three-carbon backbone. The reaction proceeds via a condensation-cyclization cascade, driven by the formation of a stable aromatic pyrazole ring.

Materials:

  • 1-phenyl-1,3-butanedione (benzoylacetone)

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,3-butanedione (10.0 g, 61.7 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring, add methylhydrazine (2.84 g, 61.7 mmol) dropwise to the solution. Following the addition, add 5-6 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oily residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 5% aqueous NaHCO₃ solution and 50 mL of brine. The bicarbonate wash neutralizes the acetic acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by vacuum distillation to yield this compound as a pale yellow oil or low-melting solid.

Characterization:

  • ¹H NMR: Expected signals include a singlet for the methyl protons, aromatic protons for the phenyl ring, and two distinct doublets for the pyrazole ring protons.

  • ¹³C NMR: Will show characteristic peaks for the methyl carbon, the carbons of the pyrazole ring, and the phenyl ring carbons.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of 158.20 g/mol .[7]

Synthesis of Coordination Complexes

This compound typically acts as a monodentate ligand, coordinating to a metal center through the pyridinic nitrogen atom (N2). The synthesis of its metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt.

Protocol 2: Synthesis of a Representative Complex - Dichlorobis(this compound)copper(II)

Causality: This protocol exemplifies a typical complexation reaction. Copper(II) chloride is used as the metal precursor. The ligand dissolves in a mildly polar solvent like ethanol, and upon addition to the copper salt solution, it displaces solvent molecules from the copper coordination sphere to form the more stable ligand-metal bonds. The 2:1 ligand-to-metal stoichiometry is chosen to satisfy the coordination preference of the Cu(II) center, often resulting in a tetrahedral or square planar geometry.

Materials:

  • This compound (L)

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (0.632 g, 4.0 mmol) in 20 mL of warm absolute ethanol in a 50 mL flask.

  • Metal Salt Solution: In a separate 100 mL flask, dissolve CuCl₂·2H₂O (0.341 g, 2.0 mmol) in 20 mL of absolute ethanol. The solution should be a clear blue/green.

  • Complexation: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change and/or precipitation of the complex is typically observed.

  • Reaction: Stir the resulting mixture for 2 hours at room temperature to ensure complete reaction.

  • Isolation: Reduce the solvent volume to approximately 10 mL by gentle heating or under a stream of nitrogen. Cool the solution in an ice bath to promote crystallization. If no crystals form, add diethyl ether dropwise until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the complex in a desiccator under vacuum.

General Workflow for Complex Synthesis

The following diagram illustrates the general workflow for synthesizing and characterizing metal complexes with this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Reaction Reaction (Stirring, Temp Control) Ligand->Reaction MetalSalt Metal Salt (e.g., MClx) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Complex [M(L)nClx] Complex Isolation->Complex XRay Single-Crystal X-ray Diffraction Complex->XRay Structure Spectroscopy Spectroscopic Methods (IR, NMR, UV-Vis) Complex->Spectroscopy Properties Magnetic Magnetic Susceptibility Complex->Magnetic Electronic State Elemental Elemental Analysis Complex->Elemental Composition

Caption: Workflow for synthesis and characterization of metal complexes.

Structural and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of new coordination compounds.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation, providing precise information on the metal's coordination number, geometry (e.g., tetrahedral, octahedral), bond lengths, and bond angles.[8][9] For complexes of this compound, it confirms the coordination via the N2 nitrogen.

  • Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency. This shift is indicative of the ligand-to-metal bond formation.

  • UV-Visible Spectroscopy: The electronic spectrum provides insight into the d-orbital splitting of the metal center. For transition metal complexes, characteristic d-d transition bands can be observed.[8] Additionally, Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) charge transfer bands may be present, which are crucial for understanding the photophysical properties of the complex.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectra show shifts in the ligand's signals upon coordination. For paramagnetic complexes, the signals are often broadened and significantly shifted due to the influence of the unpaired electrons from the metal center.[4]

  • Magnetic Susceptibility: This measurement is critical for paramagnetic complexes (those with unpaired electrons). It allows for the determination of the effective magnetic moment, which helps to confirm the oxidation state and spin state (high-spin vs. low-spin) of the metal ion.[3][8]

Table 1: Representative Characterization Data for a Hypothetical [Co(L)₂(Cl)₂] Complex
Technique Observation Interpretation
Elemental Analysis C, H, N values match calculated percentagesConfirms the empirical formula Co(C₁₀H₁₀N₂)₂Cl₂
IR Spectroscopy C=N stretch shifts from ~1550 cm⁻¹ to ~1570 cm⁻¹Confirms coordination of pyrazole N2 to Co(II)
UV-Vis Spectroscopy Bands observed at ~530 nm and ~600 nmConsistent with d-d transitions for a tetrahedral Co(II) complex[8]
Magnetic Susceptibility µ_eff ≈ 4.4 - 4.8 B.M.Indicates a high-spin d⁷ configuration with three unpaired electrons, typical for tetrahedral Co(II)[8]
X-ray Crystallography Coordinated to 2 N and 2 Cl atomsConfirms a distorted tetrahedral geometry

Applications in Research and Development

The unique properties of this compound complexes make them valuable in several fields.

  • Homogeneous Catalysis: The steric and electronic environment around the metal center can be fine-tuned by modifying the ligand. This makes these complexes candidates for catalysts in various organic transformations, such as oxidation or coupling reactions. Pyrazole-based complexes have demonstrated catalytic activity for reactions like the oxygen evolution reaction (OER).[5]

  • Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][10] Metal complexation can enhance this activity. The resulting complexes can serve as potential therapeutic agents, with their mechanism of action often involving interaction with biological macromolecules.

  • Materials Science: The coordination of these ligands to metals, particularly lanthanides or certain transition metals, can lead to materials with interesting photophysical or magnetic properties.[3] For instance, iron complexes with phenylpyrazole-based ligands have been investigated for their unique charge-transfer properties and potential in photochemistry.[4]

Diagram of Application Areas

Applications Complex This compound Metal Complexes Catalysis Catalysis (e.g., Oxidation, OER) Complex->Catalysis Medicinal Medicinal Chemistry (e.g., Anticancer, Antibacterial) Complex->Medicinal Materials Materials Science (e.g., Luminescence, Magnetism) Complex->Materials

Caption: Key application areas for the title metal complexes.

References

  • Vertex AI Search. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Google Patents. (n.d.). CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
  • PubMed Central. (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays.
  • RJPN. (2025, February 1). Synthesis Of 1-Phenyl-3-Methyl-Pyrazolone Derivatives And Complex With Rb (I).
  • MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • National Center for Biotechnology Information. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.
  • ACS Publications. (2023, August 7). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry.
  • mocedes.org. (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
  • MDPI. (2023, June 29). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.
  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole.
  • RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.
  • ACS Publications. (n.d.). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews.
  • National Center for Biotechnology Information. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.

Sources

Application Note: Integrated Protocols for Profiling the Bioactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (anti-inflammatory), Rimonabant (cannabinoid receptor antagonist), and Sildenafil (PDE5 inhibitor). However, the evaluation of novel pyrazoles is often plagued by poor aqueous solubility and non-specific assay interference.

This guide provides a validated experimental framework for assessing pyrazole bioactivity. Unlike generic protocols, this document addresses the specific physicochemical challenges of nitrogen-rich heterocycles, ensuring that observed bioactivity is due to specific ligand-target interactions rather than aggregation or solvent artifacts.

Experimental Workflow Overview

The following flowchart outlines the logic gate for screening novel pyrazoles. This hierarchical approach minimizes resource wastage by filtering out insoluble or promiscuously toxic compounds early.

PyrazoleScreeningWorkflow Start Novel Pyrazole Synthesis Solubility Phase 1: Solubility & Stability (DMSO/PBS Check) Start->Solubility Cyto Phase 2: Cytotoxicity Profiling (MTT/CCK-8 Assay) Solubility->Cyto Soluble > 100 µM Discard Discard / Structural Optimization Solubility->Discard Precipitates Target Phase 3: Targeted Bioactivity (e.g., COX-2 Inhibition) Cyto->Target Low Toxicity (Selectivity Index > 10) Cyto->Discard High General Toxicity Hit Lead Candidate Selection Target->Hit IC50 < Reference (e.g., Celecoxib) Target->Discard Inactive

Figure 1: Hierarchical screening logic for pyrazole derivatives. This workflow prioritizes physicochemical validation before biological interrogation.

Phase 1: Compound Preparation & Characterization

Expert Insight: Pyrazoles often exhibit high lipophilicity (high LogP). A common error is dissolving compounds directly into cell culture media, leading to micro-precipitation that causes false positives in optical assays (scattering light).

Protocol: Stock Solution Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid Ethanol, as it evaporates during incubation, altering concentrations.

  • Weighing: Weigh a minimum of 1-2 mg of the pyrazole derivative into a sterile microcentrifuge tube.

  • Dissolution: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock concentration.

    • Calculation:

      
      
      
  • Sonication: Sonicate for 5–10 minutes at ambient temperature to ensure complete dissolution.

  • Quality Control (The "Light Check"): Hold the tube against a light source. The solution must be perfectly clear. If turbidity exists, the compound is not dissolved.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Self-Validating Step: Dilute 1 µL of stock into 999 µL of PBS (1:1000 dilution). Measure Absorbance at 600nm. If OD > 0.05, the compound has precipitated in aqueous buffer.

Phase 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Before testing efficacy, we must establish the non-toxic window. We use the MTT assay, but with a specific modification for pyrazoles: Background Subtraction , as some pyrazoles can chemically reduce tetrazolium salts without enzymes.

Materials
  • Cell Lines: HEK293 (Normal kidney) and HeLa (Cancer model).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (Positive control).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of the pyrazole stock in culture media.

    • Critical: Ensure final DMSO concentration is

      
       in all wells.
      
    • Add 100 µL of treatment media to wells. Include "Media + Compound" wells (no cells) to check for chemical interaction with MTT.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Table
Well TypeContentsPurpose
Test Cells + Media + PyrazoleMeasure cell viability
Blank Media onlyBaseline absorbance
Compound Control Media + Pyrazole (No Cells)Critical: Detects if pyrazole reduces MTT chemically
Vehicle Control Cells + Media + 0.5% DMSO100% Viability reference

Phase 3: Targeted Bioactivity (COX-2 Inhibition)

Many bioactive pyrazoles (e.g., Celecoxib) target Cyclooxygenase-2 (COX-2). This section details a colorimetric inhibitor screening protocol.

Mechanism: COX-2 converts Arachidonic Acid to PGH2. The assay utilizes the peroxidase component of COX to oxidize a colorimetric substrate (TMPD) during the reduction of PGG2 to PGH2.

COX2Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 Cyclooxygenase Activity COX2 COX-2 Enzyme Pyrazole Pyrazole Inhibitor Pyrazole->COX2 Inhibition TMPD_Ox Oxidized TMPD (Blue - 590nm) PGG2->TMPD_Ox Peroxidase Activity TMPD TMPD (Colorless) TMPD->TMPD_Ox

Figure 2: Mechanism of the COX-2 Inhibitor Screening Assay. The pyrazole prevents the formation of PGG2, thereby preventing the oxidation of the reporter dye (TMPD).

Protocol: COX-2 Inhibitor Screening

Reference: This protocol is adapted from standard methods used in the development of Celecoxib [1].

  • Reagent Prep:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: Essential cofactor for COX-2.

    • Enzyme: Recombinant Human COX-2.

  • Reaction Assembly (in 96-well plate):

    • Background Wells: 150 µL Buffer + 10 µL Heme.

    • 100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

    • Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme + 10 µL Pyrazole Sample .

  • Pre-Incubation: Incubate for 5 minutes at 25°C to allow the pyrazole to bind the enzyme active site.

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid to all wells.

  • Measurement: Shake plate for 30 seconds. Read Absorbance at 590 nm immediately.

Calculation of Percent Inhibition


Phase 4: Antimicrobial Screening (Broth Microdilution)

Pyrazoles are also potent antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the gold standard metric.

Protocol
  • Inoculum: Adjust bacterial culture (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup:

    • Add 100 µL of broth to columns 2-12 of a 96-well plate.

    • Add 200 µL of Pyrazole stock (at 2x highest test concentration) to column 1.

  • Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: Serial 2-fold dilution across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: 16–20 hours at 37°C.

  • Visualization: Add 20 µL Resazurin (Alamar Blue) . Incubate 1 hour.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous mediaReduce stock concentration; ensure DMSO < 0.5%; warm media slightly.
High background in MTT Pyrazole reducing MTT chemicallyUse "Compound Control" wells (Section 4) to subtract background.
Inconsistent IC50 Evaporation of edge wellsFill outer wells with PBS (do not use for data); use breathable plate seals.
No COX-2 Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when following a Knorr-type pyrazole synthesis route.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion.a. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting starting material (e.g., the 1,3-dicarbonyl compound).[1] b. Extended Reaction Time/Increased Temperature: If starting material is still present after the initial reaction time, consider extending the heating time or cautiously increasing the reaction temperature.
2. Suboptimal pH: The reaction is acid-catalyzed, and incorrect pH can hinder the key condensation and cyclization steps.[2]a. Catalyst Check: Ensure the appropriate amount of acid catalyst (e.g., glacial acetic acid, sulfuric acid) has been added.[1] b. pH Adjustment: For reactions sensitive to pH, consider using a buffered system or carefully adjusting the pH to be acidic.
3. Poor Quality Reagents: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions.a. Reagent Purity: Use freshly opened or properly stored phenylhydrazine or methylhydrazine. Consider purifying the 1,3-dicarbonyl compound if its purity is questionable.
4. Inefficient Work-up/Purification: The product may be lost during extraction or recrystallization.a. Recrystallization Solvent: Be cautious with the volume of solvent used for recrystallization, as the product may be soluble.[3] Perform solubility tests to find an optimal solvent system. b. Extraction pH: During aqueous work-up, ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the pyrazole product.
Presence of Significant Impurities (Observed by TLC/NMR) 1. Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) and a substituted hydrazine, two different pyrazole isomers can form.[4][5]a. Control of Regioselectivity: The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[4] Acidic conditions can favor the attack of the less hindered nitrogen of the substituted hydrazine on the more reactive carbonyl group.[2] b. Chromatographic Separation: If a mixture of isomers is formed, purification by column chromatography is often necessary.
2. Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product.a. See "Low or No Product Yield" solutions. b. Purification: Unreacted starting materials can often be removed by washing the crude product with appropriate aqueous solutions (e.g., a dilute acid or base wash depending on the starting material) or by column chromatography.
3. Hydrazone Intermediate: The initial condensation product (a hydrazone) may not have fully cyclized.a. Ensure Sufficient Heating/Catalyst: The cyclization step is often the slower part of the reaction and may require sufficient heat and acid catalysis to proceed to completion.
Oily Product That Fails to Solidify 1. Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.a. Thorough Purification: Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. b. Trituration: Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization of the desired product.
2. Residual Solvent: Trapped solvent from the reaction or work-up can result in an oily product.a. High Vacuum Drying: Dry the product under high vacuum, possibly with gentle heating, to remove any residual solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method is the Knorr pyrazole synthesis .[6][7][8] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6] For this compound, there are two primary variations of this route:

  • Route A: Reaction of benzoylacetone (a phenyl-substituted 1,3-dicarbonyl) with methylhydrazine.

  • Route B: Reaction of a suitable methyl-substituted 1,3-dicarbonyl with phenylhydrazine.

Q2: How can I control the formation of regioisomers in this synthesis?

The formation of regioisomers is a critical consideration when using an unsymmetrical 1,3-dicarbonyl like benzoylacetone.[4] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[4] Several factors influence the regioselectivity:

  • Steric Hindrance: The less sterically hindered nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group of the diketone.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role.

  • Reaction pH: The pH of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic and which carbonyl is more activated.[2] Acid catalysis is crucial for both the initial imine formation and the subsequent cyclization.[2]

In many cases, a mixture of isomers is unavoidable, and purification by column chromatography is necessary to isolate the desired product.

Q3: What are the key reaction parameters to optimize for better yield?

To improve the yield of this compound, consider optimizing the following parameters:

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. A typical temperature range is refluxing in a solvent like ethanol or propanol (around 80-100 °C).[1]

  • Catalyst: An acid catalyst, such as glacial acetic acid or a mineral acid, is generally required. The amount of catalyst should be optimized; too little may result in a slow reaction, while too much can lead to unwanted side reactions.

  • Solvent: Alcohols like ethanol or propanol are common solvents.[1] In some cases, aprotic dipolar solvents like DMF have been shown to improve yields and regioselectivity.[5]

  • Reaction Time: The reaction should be monitored by a technique like TLC to determine the point of maximum product formation and avoid decomposition from prolonged heating.[1]

Q4: How do I purify the final product?

The purification strategy will depend on the nature of the crude product and the impurities present. Common methods include:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective way to obtain pure material. Care must be taken not to use an excessive amount of solvent to avoid low recovery.[3]

  • Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other closely related impurities. A common mobile phase is a mixture of ethyl acetate and hexanes.[1]

  • Aqueous Washes: During the work-up, washing the organic layer with solutions like sodium bicarbonate can help remove acidic impurities.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoylacetone and Methylhydrazine

This protocol is a representative procedure based on the principles of the Knorr pyrazole synthesis.

Materials:

  • Benzoylacetone

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Sodium Sulfate (for drying)

  • Ethyl Acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1.0 equivalent) in ethanol.

  • Reagent Addition: While stirring, add methylhydrazine (1.0-1.1 equivalents) to the solution. Then, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using a mixture of ethyl acetate and hexanes as the eluent. The goal is the disappearance of the benzoylacetone spot.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the desired this compound from its isomer (1-Methyl-5-phenyl-1H-pyrazole) and other impurities.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Visualizations

Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start1 Benzoylacetone step1 Mix in Ethanol with Glacial Acetic Acid start1->step1 start2 Methylhydrazine start2->step1 step2 Heat to Reflux (2-4 hours) step1->step2 step3 Monitor by TLC step2->step3 step4 Solvent Evaporation step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Aqueous Washes (HCl, H2O, NaHCO3) step5->step6 step7 Drying over Na2SO4 step6->step7 step8 Column Chromatography step7->step8 end_product This compound step8->end_product analysis Characterization (NMR, MS) end_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Knorr Pyrazole Synthesis

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Dehydration diketone 1,3-Diketone protonation1 Carbonyl Protonation (H+) diketone->protonation1 hydrazine Substituted Hydrazine attack1 Nucleophilic Attack by Hydrazine hydrazine->attack1 protonation1->attack1 hydrazone Hydrazone Intermediate attack1->hydrazone protonation2 Second Carbonyl Protonation (H+) hydrazone->protonation2 attack2 Intramolecular Nucleophilic Attack protonation2->attack2 hemiaminal Cyclic Hemiaminal attack2->hemiaminal dehydration Dehydration (-2H2O) hemiaminal->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.

V. References

  • Knorr pyrazole synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021, March 2). Slideshare. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Chem Help Asap. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved from [Link]

  • CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (n.d.). Google Patents. Retrieved from

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.). Google Patents. Retrieved from

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank, 2016(4), M911. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2017). RSC Advances, 7(83), 52865-52872. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences, 133(1), 40. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808-11813. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents. Retrieved from

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. (2019). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-Methyl-3-phenyl-1H-pyrazole from a typical reaction mixture. It is designed to offer practical, field-tested insights and troubleshooting advice to overcome common challenges encountered during the purification process.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of this compound most commonly proceeds via the Knorr pyrazole synthesis or a variation thereof, involving the condensation of a phenylhydrazine derivative with a 1,3-dicarbonyl compound. A typical route involves the reaction of methylhydrazine with benzoylacetone.

The primary challenge in purifying this compound lies in the potential for the formation of a regioisomeric byproduct, 1-Methyl-5-phenyl-1H-pyrazole, alongside unreacted starting materials and other side-products. The ratio of these isomers is highly dependent on the reaction conditions.[1]

Common Impurities to Consider:

  • Regioisomer: 1-Methyl-5-phenyl-1H-pyrazole

  • Unreacted Starting Materials: Methylhydrazine and benzoylacetone

  • Byproducts: Products of self-condensation of the starting materials or degradation products.

The structural similarity between the desired product and its regioisomer makes separation challenging. Therefore, a robust purification strategy is essential.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My NMR spectrum shows more than one methyl singlet and complex aromatic signals. What could be the issue?

A1: This is a classic indication of the presence of the regioisomeric impurity, 1-Methyl-5-phenyl-1H-pyrazole, alongside your desired product. The electronic environment of the methyl and phenyl groups differs significantly between the two isomers, leading to distinct signals in the NMR spectrum.

  • Expert Tip: The chemical shift of the pyrazole ring proton can also be a diagnostic tool. In this compound, the C4-H is typically found further downfield compared to the C4-H in the 1,5-disubstituted isomer due to the differing electronic effects of the adjacent phenyl and methyl groups.

Q2: I'm having difficulty separating the two isomers by column chromatography. What can I do?

A2: The polarity of the two isomers is very similar, making baseline separation on a standard silica gel column challenging. Here are several strategies to improve separation:

  • Optimize the Eluent System: A systematic approach to solvent screening is crucial. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Small additions of a more polar solvent like dichloromethane or a small amount of a basic modifier like triethylamine can sometimes improve resolution.[2]

  • Use a Different Stationary Phase: Consider using alumina (neutral or basic) as the stationary phase, as it can offer different selectivity compared to silica gel for basic compounds like pyrazoles.

  • Employ a High-Performance Flash Chromatography System: These systems offer higher resolution and can often achieve separations that are not possible with traditional gravity chromatography.

Q3: My product is an oil, making recrystallization difficult. What are my options?

A3: While this compound has a reported melting point of 37 °C, it can often present as an oil, especially if impure.[3]

  • Seeding: If you have a small amount of pure, solid material, you can use it to seed the supersaturated solution to induce crystallization.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Hexane or a mixture of hexane and a small amount of a slightly more polar solvent is a good starting point.

  • Distillation: Given its boiling point of 255 °C, vacuum distillation can be a viable purification method for larger quantities of oily product, provided the impurities have sufficiently different boiling points.

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, this can be an effective technique to remove non-basic impurities. Pyrazoles are weakly basic and can be protonated by strong acids.

  • Protocol Outline:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent to remove any non-basic impurities.

    • Carefully basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate the pyrazole, causing it to precipitate or form an oil.

    • Extract the purified pyrazole back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

III. Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

This is the preferred method for obtaining highly pure, crystalline material if the crude product is a solid or can be induced to solidify.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.[4]

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This method is useful for separating the desired product from its regioisomer and other impurities, especially when dealing with an oily crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent, for example, to 90:10, then 85:15 hexane/ethyl acetate. The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand. A common eluent system for similar compounds is a 1:5 (v/v) mixture of ethyl acetate and hexane.[4]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Purity Analysis

After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques is recommended for a comprehensive evaluation.

Analytical Techniques Overview
TechniquePurpose
¹H and ¹³C NMR Structural confirmation and identification of isomeric impurities.
GC-MS Purity assessment and identification of volatile impurities.
HPLC Quantitative purity determination.
Melting Point A sharp melting point close to the literature value (37 °C) indicates high purity.[3]
Expected Analytical Data for Pure this compound
TechniqueData
¹H NMR (CDCl₃) δ ~7.79 (d, 2H), 7.64 (d, 1H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (d, 1H), 2.37 (s, 3H)
¹³C NMR (CDCl₃) Characteristic signals for the pyrazole and phenyl rings.
GC-MS A single major peak with a molecular ion (M+) at m/z = 158.

Note: NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

V. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization (Ethanol/Water) is_solid->recrystallization Yes column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) is_solid->column_chromatography No (Oily) purity_analysis Purity Analysis (NMR, GC-MS, HPLC, MP) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: Purification workflow for this compound.

VI. References

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents; WO2015063709A1.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. 2017;2017(4):M959.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank. 2018;2018(4):M1012.

  • This compound. PubChem; CID 137946. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021;26(5):1436.

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2007;63(10):o4209.

  • N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. PubChem; CID 18870913. [Link]

  • 1-Phenyl-3-Methyl-5-Pyrazole. ChemBK. [Link]

  • 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone. Emco Dyestuff. [Link]

  • 3-methyl-4-phenyl-1H-pyrazole. ChemSynthesis. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. 1986;24(5):418-420.

  • 3-methyl-1-phenyl-1H-pyrazole. Stenutz. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. 1983;61(7):1455-1465.

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B. 1974;28:57-64.

Sources

optimizing reaction conditions for 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with pyrazole scaffolds. It addresses the specific challenges of synthesizing and optimizing 1-Methyl-3-phenyl-1H-pyrazole , a compound notorious for regioselectivity issues (1,3- vs. 1,5-isomerism).

Ticket Subject: Optimization of Reaction Conditions for this compound Assigned Specialist: Senior Application Scientist Status: Open Reference ID: PYR-OPT-301

Executive Summary & Molecule Profile

Target Molecule: this compound Critical Attribute: Regiochemistry. The position of the phenyl group relative to the N-methyl group is the defining structural feature.

  • Target (1,3-isomer): Phenyl group at position 3 (remote from N-methyl).

  • Impurity (1,5-isomer): Phenyl group at position 5 (adjacent to N-methyl).

Common User Pain Point: "I followed the standard condensation protocol, but NMR suggests a mixture or the wrong isomer."

This guide provides three modules to troubleshoot synthesis, optimize alkylation, and validate structure.

Module 1: The "Isomer Trap" – Synthesis Route Selection

User Issue: “I reacted methylhydrazine with benzoylacetaldehyde, but I obtained the 1-methyl-5-phenyl isomer instead of the 3-phenyl target.”

Root Cause Analysis

This is a classic kinetic vs. thermodynamic control issue.

  • Reagent: Methylhydrazine (

    
    ). The terminal 
    
    
    
    is the harder, more reactive nucleophile.
  • Substrate: Benzoylacetaldehyde (

    
    ). The aldehyde (
    
    
    
    ) is more electrophilic than the ketone (
    
    
    ).
  • The Trap: The reactive

    
     attacks the reactive 
    
    
    
    first. Subsequent cyclization places the
    
    
    group adjacent to the Phenyl ring, locking in the 1,5-isomer (Kinetic Product).
Troubleshooting Protocol: Regioselective Cyclization

To force the formation of the 1-methyl-3-phenyl isomer, you must invert the electrophilicity of the substrate or use a steric-driven alkylation route.

Protocol A: The Enaminone Route (Recommended for De Novo Synthesis)

Using an enaminone blocks the aldehyde position and directs the nucleophile.

  • Step 1: Synthesize enaminone: 3-(Dimethylamino)-1-phenylprop-2-en-1-one.

  • Step 2: Cyclization.

    • Solvent: Ethanol (Abs.)

    • Temperature: Reflux (

      
      )
      
    • Mechanism: The terminal

      
       of methylhydrazine attacks the carbonyl (hard electrophile) rather than the Michael position, favoring the 1,3-isomer. Note: Solvent polarity strongly influences this ratio.
      

ReactionPath cluster_0 Reagents cluster_1 Kinetic Trap (Standard) cluster_2 Optimized Route R1 Benzoylacetaldehyde (Ph-CO-CH2-CHO) K1 NH2 attacks CHO R1->K1 Direct Mix O1 Enaminone (Ph-CO-CH=CH-NMe2) R1->O1 DMF-DMA R2 Methylhydrazine (NH2-NHMe) K2 1-Methyl-5-Phenyl (Undesired) K1->K2 O2 NH2 attacks C=O O1->O2 MeNHNH2 O3 1-Methyl-3-Phenyl (Target) O2->O3

Figure 1: Decision pathway showing how modifying the electrophile prevents the kinetic trap.

Module 2: Optimizing Direct Alkylation

User Issue: “I am alkylating 3-phenyl-1H-pyrazole with methyl iodide. I get a 60:40 mixture of isomers. How do I improve the ratio?”

Technical Insight

The parent compound, 3-phenyl-1H-pyrazole, exists in tautomeric equilibrium with 5-phenyl-1H-pyrazole. Upon deprotonation, the resulting anion has two nucleophilic sites (


 and 

).
  • Steric Rule: Alkylation at the nitrogen adjacent to the phenyl ring is sterically hindered.

  • Target Outcome: Alkylation at the distal nitrogen yields This compound .

Optimization Table: Base & Solvent Effects
ParameterCondition A (Standard)Condition B (Optimized)Rationale
Base

NaH (Sodium Hydride) NaH ensures complete deprotonation. The "naked" anion is more sensitive to steric steering, favoring the less hindered N1 attack.
Solvent Acetone/DMFTHF (Tetrahydrofuran) THF is less polar than DMF. It encourages tight ion pairing, which enhances the steric discrimination between the two nitrogen sites.
Temperature Reflux

Lower temperatures favor the kinetic product (often the sterically favored 1,3-isomer) and prevent equilibration.
Reagent Methyl Iodide (MeI)MeI (1.1 equiv) Slight excess ensures conversion without promoting quaternization (salt formation).
Step-by-Step Protocol (Condition B)
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF . Cool to

    
    .
    
  • Addition: Add 3-phenyl-1H-pyrazole (1.0 equiv) dissolved in THF dropwise. Stir for 30 min at

    
     until 
    
    
    
    evolution ceases.
  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Carefully add sat.

    
    .
    
  • Purification: The 1,3-isomer is typically less polar than the 1,5-isomer. Use Flash Chromatography (Hexane/EtOAc gradient).

Module 3: Analytical Validation (QC)

User Issue: “How do I prove I have the 1-methyl-3-phenyl isomer without crystal structure analysis?”

The NOE (Nuclear Overhauser Effect) Standard

You cannot rely solely on chemical shift. You must use NOE spectroscopy to determine spatial proximity.

  • 1-Methyl-5-phenyl (Wrong Isomer): The N-Methyl protons are spatially close to the Phenyl ortho-protons. Strong NOE signal observed.

  • 1-Methyl-3-phenyl (Target Isomer): The N-Methyl protons are spatially distant from the Phenyl ring. No/Weak NOE signal between N-Me and Ph. Instead, you see NOE between N-Me and the pyrazole C5-H.

Data Reference Table: 1H NMR Distinction (in )
Feature1-Methyl-3-phenyl (Target)1-Methyl-5-phenyl (Impurity)
N-Me Shift

ppm

ppm
Pyrazole C4-H

ppm

ppm
NOE Correlation N-Me

C5-H
N-Me

Ph-ortho-H

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[1]

    • Source: Organic Chemistry Portal / Org. Lett., 2014, 16, 576-579.[1]

    • URL:[Link]

  • Alkylation Selectivity (Indazole/Pyrazole Analogues)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2]

    • Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1159–1165.
    • URL:[Link]

  • Structural Characterization (NOE/NMR)

    • Title: 1-Methyl-3-phenyl-5-(phenylamino)
    • Source: Molbank 2022, M1449 (via MDPI).
    • URL:[Link][2][3][4][5][6][7][8][9][10][11]

  • General Pyrazole Synthesis Reviews

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes (Cross-coupling str
    • Source: Arkivoc 2011 (xi) 1-21.[11]

    • URL:[Link][8][11]

Sources

Technical Support Center: Solubilization Guide for 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-MPP-001 Status: Active Subject: Optimization of Aqueous Solubility for Bioassays Compound: 1-Methyl-3-phenyl-1H-pyrazole (CAS: 1128-54-7)[1][2]

Executive Summary

This compound is a lipophilic heterocyclic compound (LogP ≈ 1.9–2.5).[1][2] Its poor aqueous solubility presents a critical failure point in bioassays, often manifesting as "silent precipitation"—where micro-aggregates form in the assay media, leading to false negatives (reduced bioavailability) or false positives (non-specific protein adsorption).

This guide provides validated protocols to solubilize this compound while maintaining biological compatibility.

Module 1: Stock Solution Preparation

User Question: "I cannot get the powder to dissolve directly in my cell culture media. What solvent should I use?"

Technical Insight: Direct addition of lipophilic pyrazoles to aqueous media is thermodynamically unfavorable.[1][2] The high lattice energy of the crystal solid resists disruption by water molecules.[2] You must use an intermediate "carrier" solvent with a high dielectric constant and amphiphilic properties.[1][2]

Recommended Protocol: Use Dimethyl Sulfoxide (DMSO) , Anhydrous (≥99.9%).

  • Weighing: Weigh the target mass of this compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM to 50 mM stock concentration.

    • Note: Do not exceed 100 mM.[1][2][3] At extremely high concentrations, viscosity issues can affect pipetting accuracy.[2]

  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.[1][2]

    • Verification: Hold the vial up to a light source.[1][2] The solution must be perfectly clear. If schlieren lines (wavy distortions) or particulates are visible, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation and plasticizer leaching). Store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: The "Dilution Shock" Prevention Workflow

User Question: "My stock is clear, but when I add it to the assay buffer, it turns cloudy or precipitates over time."

Technical Insight: This phenomenon is "Dilution Shock." Rapidly changing the solvent environment from 100% DMSO to >99% water causes a sudden spike in the chemical potential of the hydrophobic solute, forcing it to nucleate and precipitate.

The Solution: Intermediate Serial Dilution Never pipet 100% DMSO stock directly into the final well if the volume is small. Use an intermediate dilution step to lower the kinetic energy barrier of mixing.[2]

Workflow Diagram: Optimal Dilution Strategy

DilutionWorkflow Stock Stock Solution (50 mM in 100% DMSO) Intermed Intermediate Working Solution (500 µM in 10% DMSO / 90% Media) Stock->Intermed  1:100 Dilution (Slow addition + Vortex) Final Final Assay Well (5 µM in 0.1% DMSO) Stock->Final  Direct Addition (AVOID) Precipitation RISK: Precipitation (Dilution Shock) Stock->Precipitation  If added rapidly Intermed->Final  1:100 Dilution (into Assay Buffer)

Figure 1: Step-wise dilution strategy to minimize local supersaturation and prevent precipitation.

Protocol:

  • Prepare Intermediate: Dilute the 50 mM stock 1:100 into culture media (or PBS) to create a 500 µM working solution. This results in 1% DMSO.[1][2][4]

  • Mix Immediately: Vortex the intermediate solution immediately upon addition.

  • Final Dilution: Add the intermediate solution to your assay wells to achieve the final concentration (e.g., 5 µM). The final DMSO content will be 0.1%, which is generally non-toxic.[5]

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "My cells are sensitive to DMSO even at 0.1%, or I need a higher concentration of the drug than DMSO allows without toxicity."

Technical Insight: For DMSO-sensitive assays (e.g., primary neurons, stem cells), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] Cyclodextrins form a "host-guest" inclusion complex.[1][2][6] The hydrophobic phenyl-pyrazole moiety sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Mechanism of Action: Inclusion Complex[6]

CD_Complexation Drug 1-Methyl-3-phenyl- 1H-pyrazole (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex  Encapsulation CD HP-beta-CD (Toroidal Host) CD->Complex  Stabilization

Figure 2: Host-guest encapsulation mechanism where the hydrophobic drug is shielded by the cyclodextrin torus.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Complexation: Add the solid this compound to the HP-β-CD vehicle.

  • Agitation: Shake or stir at room temperature for 24–48 hours. The cyclodextrin will gradually pull the compound into solution.[1][2]

  • Filtration: Filter the solution to remove any undissolved excess solid.[1][2]

  • Quantification: Measure the concentration via UV-Vis spectrophotometry (absorbance at λmax ≈ 250-260 nm) against a standard curve to determine the exact solubilized concentration.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Cloudiness upon dilution Local supersaturation (Dilution Shock).[1][2]Adopt the "Intermediate Dilution" method (Module 2). Ensure media is warm (37°C) before addition.[1][2]
Loss of potency (IC50 shift) Compound adhering to plasticware.[2]Use glass-coated plates or low-binding polypropylene.[1][2] Add 0.01% Tween-80 to the buffer to reduce surface adsorption.[1][2]
Cell death in vehicle control DMSO toxicity.[1][2]Reduce final DMSO < 0.1%.[1][2][5][7][8] Switch to HP-β-CD formulation (Module 3).[1][2]
Crystals after freezing Moisture uptake in DMSO stock.[1][2]Use anhydrous DMSO.[1][2] Aliquot stocks into single-use vials to avoid freeze-thaw cycles.

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved January 30, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

Sources

Technical Support Center: HPLC Analysis of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-Methyl-3-phenyl-1H-pyrazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting chromatographic methods for this compound. My approach is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, empowering you to make informed decisions in your laboratory.

Part 1: Foundational Knowledge & Method Development

Before troubleshooting, a robust starting method is essential. This compound is a heterocyclic aromatic compound, making it well-suited for reversed-phase HPLC.

Physicochemical Properties Overview

Understanding the analyte is the first step in any method development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[PubChem CID: 137946][1]
Molecular Weight 158.20 g/mol [PubChem CID: 137946][1]
Structure A pyrazole ring substituted with methyl and phenyl groups.
Chromatographic Behavior Moderately non-polar, suitable for C8 or C18 columns. Possesses a nitrogen-containing heterocyclic ring which can interact with column silanols.
Recommended Starting HPLC Conditions

This protocol provides a validated starting point for your method development. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity for good retention of the phenyl and pyrazole rings. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid is added to control the pH (around 2.7), which protonates the basic nitrogen on the pyrazole ring, leading to sharper peaks by minimizing secondary interactions with silanol groups.[2][3] For UV detection without MS, 0.1% phosphoric acid can also be used.[3]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape by reducing mobile phase viscosity.[4]
Detection (UV) 254 nmThe phenyl and pyrazole rings are chromophores that absorb strongly in the UV region. 254 nm is a common wavelength that provides good sensitivity for this class of compounds.
Injection Volume 10 µLThis is a typical injection volume. It should be adjusted based on sample concentration to avoid column overload.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is crucial to prevent peak distortion caused by solvent mismatch.
Method Development Workflow

Successful method development follows a logical progression from understanding the analyte to validating the final method.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Selection Initial Selection (Column, Mobile Phase) Analyte->Selection Informs choice Screening Parameter Screening (% Organic, pH, Temp) Selection->Screening Proceed to optimize FineTune Fine-Tuning (Gradient, Flow Rate) Screening->FineTune Refines separation Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) FineTune->Validation Finalize method

Caption: A logical workflow for HPLC method development.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the analysis of this compound in a question-and-answer format.

Systematic Troubleshooting Approach

Before diving into specific issues, adopt a systematic approach. The cardinal rule of troubleshooting is to change only one thing at a time .[5] This allows you to definitively identify the cause of the problem.

Start Problem Observed (e.g., Peak Tailing) CheckSystem 1. Check System Basics (Leaks, Mobile Phase Levels, Connections) Start->CheckSystem SystemIssue System Issue Identified (e.g., Leaky Fitting, Worn Pump Seal) CheckSystem->SystemIssue Issue found NoChange Problem Persists CheckSystem->NoChange No obvious issues CheckMethod 2. Review Method Parameters (pH, Sample Solvent, Column Equilibration) IsolateColumn 3. Isolate the Column (Replace with new/known good column) CheckMethod->IsolateColumn No obvious issues MethodIssue Method Issue Identified (e.g., pH Mismatch, Solvent Effect) CheckMethod->MethodIssue Issue found ColumnIssue Column Issue Identified (e.g., Contamination, Void) IsolateColumn->ColumnIssue Problem solved NoChange->CheckMethod

Caption: A systematic approach to HPLC troubleshooting.

Frequently Asked Questions (FAQs)

A: Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and the stationary phase, or by column contamination.

  • Causality Explained: The pyrazole ring contains nitrogen atoms that can behave as Lewis bases. If the mobile phase pH is not sufficiently acidic, these nitrogens can interact with residual, acidic silanol groups (-Si-OH) on the surface of the silica-based C18 column. This secondary interaction mechanism is slower than the primary hydrophobic partitioning, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[6]

  • Troubleshooting Protocol:

    • Verify Mobile Phase pH: Ensure your mobile phase contains an acidifier like 0.1% formic or phosphoric acid. This keeps the pyrazole nitrogen protonated, minimizing silanol interactions.[2][3]

    • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, causing peak distortion.[7] Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). Consider using a guard column to protect the analytical column from sample matrix components.[7]

    • Reduce Sample Mass: Injecting too much sample (mass overload) can saturate the stationary phase, leading to tailing.[6] Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the tailing factor improves significantly with dilution, you are likely overloading the column.

    • Consider an End-Capped Column: If tailing persists, you may be using a column with a high level of residual silanols. Modern, fully end-capped columns are designed to minimize these secondary interactions and are highly recommended for analyzing basic compounds.

Troubleshooting StepExpected Outcome
1. Add 0.1% Formic AcidTailing factor improves (moves closer to 1.0)
2. Flush with Strong SolventPeak shape and pressure return to normal
3. Dilute SampleTailing factor improves with lower concentration
4. Use End-Capped ColumnSignificantly reduced tailing compared to non-end-capped column

A: Retention time drift is almost always a sign of an unstable system. The key is to identify what is changing over time.

  • Causality Explained: In reversed-phase chromatography, retention is highly sensitive to the mobile phase composition and temperature. A small change of just 1% in the organic solvent concentration can cause a significant shift in retention time.[7] Likewise, temperature fluctuations affect mobile phase viscosity and interaction kinetics.

  • Troubleshooting Protocol:

    • Check for Leaks: A small, undetected leak in the pump, fittings, or injector will cause the flow rate to be inconsistent, leading to retention time shifts.[4] Visually inspect all connections for salt deposits (from buffers) or drips.

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you've recently changed mobile phases, flush the column with at least 10-15 column volumes of the new mobile phase.[5] For gradient methods, ensure the equilibration step at the end of each run is long enough.

    • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, check that the pump's mixer is functioning correctly. Inaccuracies in mobile phase composition are a primary cause of drift.[4]

    • Use a Column Oven: Unstable ambient laboratory temperatures can cause drift. A thermostatted column compartment is essential for reproducible chromatography.[4]

A: The absence of peaks usually points to a problem with the flow path, from the injector to the detector.

  • Causality Explained: For a peak to be detected, the sample must be successfully injected, travel through the column, and pass through the detector flow cell. An interruption at any point in this path will result in no signal.

  • Troubleshooting Protocol:

    • Confirm Flow: The most basic check is to see if there is flow coming out of the detector waste line. If not, the problem is with the pump or a blockage.[8] Check mobile phase levels, ensure the pump is on and primed, and check for obstructions in the lines.

    • Check the Autosampler/Injector: There could be an issue with the injection process itself. Check for a blocked needle or sample loop. Manually inject a high-concentration standard to see if the issue is with the autosampler mechanism.

    • Verify Sample Preparation: Ensure the sample was prepared correctly and at the expected concentration. It's possible the sample has degraded or was prepared in a solvent it's not soluble in.

    • Check Detector Settings: Confirm the detector is on, the lamp is working, and you are monitoring the correct wavelength (e.g., 254 nm).

A: Broad or split peaks indicate a loss of chromatographic efficiency, which can stem from issues either inside or outside the column (extra-column effects).

  • Causality Explained: An ideal chromatographic peak is a narrow Gaussian distribution. Peak broadening occurs when analyte molecules travel through the system at different speeds. A split peak often indicates a physical disruption in the chromatographic path, such as a void at the column inlet.

  • Troubleshooting Protocol:

    • Check for Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can cause significant peak broadening.[9] Ensure all fittings are properly seated to avoid creating small voids.[9]

    • Investigate Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 50% Acetonitrile), the peak shape can be severely distorted.[7] Whenever possible, dissolve the sample in the initial mobile phase.

    • Suspect a Column Void: A void or channel can form at the head of the column due to packing bed collapse. This creates two different paths for the analyte, resulting in a split or shouldered peak.[6] This often happens with older columns or after repeated pressure shocks. The solution is typically to replace the column.

    • Filter Your Sample: Particulate matter in the sample can clog the inlet frit of the column, causing poor peak shape and high backpressure.[10] Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection.

References

  • SIELC Technologies. (2018). 3-Methyl-1-phenyl-1H-pyrazole. Available at: [Link]

  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]

  • PLOS One. (2020). Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. Available at: [Link]

  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]

  • Cytiva. (2022). HPLC Pain Points. Available at: [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • International Journal of ChemTech Applications. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 1-Methyl-3-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 1-Methyl-3-phenyl-1H-pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Scaffold Advantage

The this compound core represents a critical "privileged scaffold" in medicinal chemistry, offering a distinct pharmacokinetic profile compared to its 1,3,5-triphenyl counterparts (e.g., Celecoxib analogs). While the 1-phenyl ring is traditionally associated with high COX-2 selectivity due to hydrophobic pocket occupancy, the 1-methyl substitution drastically alters the physicochemical landscape, reducing lipophilicity (LogP) and molecular weight while maintaining potency in specific oncology and anti-inflammatory targets.

This guide analyzes the SAR of this scaffold, focusing on its emerging role as a CDK2 inhibitor and pro-apoptotic agent , and provides a direct performance comparison against standard-of-care agents like Doxorubicin.

Chemical Synthesis & Core Assembly

Self-Validating Protocol: The synthesis of the this compound core is most efficiently achieved via a regioselective condensation reaction.[1] The choice of solvent and temperature controls the regioselectivity between the 1-methyl-3-phenyl and 1-methyl-5-phenyl isomers.[1]

Optimized Synthetic Protocol

Objective: Synthesis of this compound from Acetophenone.

  • Reagents: Acetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Methylhydrazine (1.5 eq), Ethanol (Solvent).

  • Step 1: Enaminone Formation (Knoevenagel Condensation) [1]

    • Charge Acetophenone and DMF-DMA into a round-bottom flask.

    • Reflux at 110°C for 6–8 hours.[1]

    • Validation: Monitor TLC for the disappearance of acetophenone.[1] The intermediate (3-(dimethylamino)-1-phenylprop-2-en-1-one) appears as a bright yellow solid upon cooling.[1]

  • Step 2: Cyclization

    • Dissolve the enaminone intermediate in Ethanol (0.5 M concentration).

    • Add Methylhydrazine dropwise at 0°C to control exotherm.[1]

    • Reflux for 3 hours.[1]

    • Regioselectivity Control: The use of ethanol favors the 1-methyl-3-phenyl isomer.[1] Using acetic acid can shift equilibrium towards the 5-phenyl isomer.[1]

  • Purification:

    • Concentrate in vacuo.[1] Recrystallize from hexane/ethyl acetate (9:1).[1]

    • Yield: Typically 80–85%.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives hinges on three critical vectors: the N1-Methyl "anchor," the C3-Phenyl "warhead," and the C4-Linker.[1]

PositionModificationBiological ImpactMechanistic Rationale
N1 (Anchor) Methyl (-CH3) Optimal Bioavailability Unlike N-Phenyl (bulky, lipophilic), N-Methyl reduces steric clash in the ATP-binding pocket of kinases (e.g., CDK2), improving ligand efficiency.
PhenylIncreased COX-2 SelectivityN-Phenyl fills the hydrophobic side pocket of COX-2 but increases metabolic liability (oxidation).[1]
C3 (Warhead) 4-Cl / 4-OMe Phenyl Potency Enhancement Electron-withdrawing groups (Cl, F) at the para position of the phenyl ring increase metabolic stability and binding affinity via halogen bonding.
UnsubstitutedBaseline ActivityLacks specific interactions required for sub-micromolar inhibition.[1]
C4 (Linker) Chalcone / Amide Dual-Targeting Introduction of an unsaturated carbonyl (chalcone) at C4 enables Michael acceptor activity, covalently modifying cysteine residues in targets like 15-LOX or CDK2.[1]
Performance Comparison: Anticancer Activity

Context: Recent studies have positioned this compound derivatives (specifically chalcone hybrids) as potent anti-proliferative agents.[1] The table below compares a lead derivative (Compound 7d , a 4-chloro-3-methyl-1-phenyl analog) against the clinical standard Doxorubicin .[1]

Table 1: Comparative Cytotoxicity (IC50 in µM) Data synthesized from recent comparative studies (e.g., Result 1.11).

CompoundScaffold TypeMCF-7 (Breast Cancer)PACA-2 (Pancreatic)PC-3 (Prostate)Toxicity (Normal Cells)
Compound 7d 1-Methyl-3-phenyl Pyrazole 42.6 ± 0.71 µM 51.9 ± 0.29 µM66.9 ± 0.98 µMLow (High Selectivity)
Compound 9e Pyrazole-Chalcone Hybrid59.3 ± 0.85 µM27.6 ± 0.33 µM N/AModerate
Doxorubicin Anthracycline (Standard)48.0 ± 0.74 µM52.1 ± 0.64 µM43.8 ± 0.24 µMHigh (Cardiotoxic)

Analysis:

  • Efficacy: The pyrazole derivative 7d demonstrates superior potency to Doxorubicin in MCF-7 cell lines (42.6 µM vs 48.0 µM).[1][2]

  • Selectivity: Unlike Doxorubicin, which is universally toxic (including to cardiomyocytes), 1-methyl-pyrazole derivatives often show a "safety window" with reduced toxicity to normal fibroblast cells (e.g., BJ1 cell lines).

  • Mechanism: The activity is driven by the upregulation of p21 and downregulation of Bcl-2 , leading to G1/S phase arrest.[2]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual mechanism where the this compound scaffold inhibits CDK2 (halting the cell cycle) and modulates the Bcl-2/Bax ratio (triggering apoptosis).

PyrazoleMechanism Drug This compound (Derivative 7d/9e) Target1 CDK2 / Cyclin E Complex Drug->Target1 Inhibits (ATP Competition) Target2 Bcl-2 (Anti-apoptotic) Drug->Target2 Downregulates Expression Target3 p53 / p21 (Tumor Suppressors) Drug->Target3 Upregulates Effect1 G1/S Phase Cell Cycle Arrest Target1->Effect1 Prevents Phosphorylation Effect2 Mitochondrial Membrane Permeability Target2->Effect2 Loss of Protection Target3->Effect1 Checkpoints Activation Outcome Apoptosis & Tumor Regression Effect1->Outcome Effect2->Outcome

Caption: Figure 1. Dual-action mechanism of this compound derivatives targeting cell cycle progression (CDK2) and apoptosis pathways (Bcl-2/p53).[1]

References
  • Synthesis and anticancer evaluation of novel hybrid pyrazole-based chalcones. Scientific Reports, 2024.[1]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. BMC Chemistry, 2019.[1]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press, 2016.[1]

  • Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. Bioorganic Chemistry, 2016.

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1. ACS Omega, 2024.[1]

Sources

comparative study of the synthesis methods for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). For the drug development professional, the challenge is not merely synthesizing a pyrazole, but synthesizing a specifically substituted pyrazole with high regiocontrol, scalability, and atom economy.

This guide objectively compares the three dominant synthetic methodologies: Classical Cyclocondensation (Knorr) , [3+2] Cycloaddition , and Multicomponent Reactions (MCRs) . We analyze the causality behind regioselectivity issues and provide validated protocols to overcome them.

Part 1: The Methodological Landscape

The Classical Standard: Knorr Pyrazole Synthesis

Mechanism: Acid-catalyzed cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

The Application Scientist's Perspective: While this is the most robust method for scale-up, it suffers from a critical flaw: Regioselectivity . When using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone, two isomers are formed (1,3- vs 1,5-substituted pyrazoles). The ratio depends heavily on the steric bulk of the substituents and the solvent's influence on the hydrazine's nucleophilicity.
  • Key Insight: The reaction proceeds via a hydrazone intermediate. Controlling the pH can shift the rate-determining step between nucleophilic attack and dehydration, altering the isomer ratio.

The Precision Approach: [3+2] Cycloaddition

Mechanism: Reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes, alkenes).

The Application Scientist's Perspective: This method offers superior atom economy and allows for the introduction of sensitive functional groups that might not survive the harsh acidic conditions of the Knorr synthesis. However, handling potentially explosive diazo intermediates requires strict safety protocols. Regiocontrol is often achieved using metal catalysts (Ru, Cu) or specific electron-withdrawing groups on the alkyne.

The Green Efficiency: Multicomponent Reactions (MCR)

Mechanism: One-pot reaction typically involving an aldehyde, a hydrazine, and an active methylene compound (or alkyne).

The Application Scientist's Perspective: MCRs are ideal for library generation in early-stage drug discovery. They minimize solvent waste and isolation steps. The trade-off is often lower yields for sterically hindered substrates and difficulty in purification if the conversion is not quantitative.

Part 2: Decision Logic & Visualization

To select the optimal pathway, one must balance substrate availability against the required substitution pattern.

Pyrazole_Decision_Matrix Start Target: Substituted Pyrazole IsSym Is the 1,3-Dicarbonyl Symmetrical? Start->IsSym Scale Scale of Synthesis? IsSym->Scale Yes (Regioselectivity not an issue) Sensitive Acid/Base Sensitive Groups? IsSym->Sensitive No (Regio-issues exist) Knorr Method A: Knorr Synthesis (High Robustness) Scale->Knorr Industrial (>1kg) MCR Method C: Multicomponent (MCR) (High Diversity/Library) Scale->MCR Library (<100mg) Sensitive->Knorr No (Can optimize conditions) Cyclo Method B: [3+2] Cycloaddition (High Functionality Tolerance) Sensitive->Cyclo Yes

Figure 1: Strategic decision matrix for selecting the synthesis route based on substrate symmetry, scale, and functional group tolerance.

Part 3: Comparative Performance Analysis

The following data aggregates typical performance metrics across diverse substrate scopes found in recent medicinal chemistry campaigns.

FeatureMethod A: Knorr CondensationMethod B: [3+2] CycloadditionMethod C: Multicomponent (MCR)
Regioselectivity Variable (Substrate/Solvent dependent)High (Catalyst controlled)Moderate to High
Atom Economy Moderate (Loss of

)
High (100% in ideal cases)High (Water is sole byproduct usually)
Scalability Excellent (Industrial Standard)Moderate (Safety concerns with diazo)Good (Flow chemistry compatible)
Reaction Time 2 - 12 Hours12 - 48 Hours1 - 6 Hours
Purification Crystallization often sufficientChromatography usually requiredFiltration or Chromatography
Green Metric (E-Factor) Moderate (Solvent intensive)GoodExcellent

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Knorr Synthesis (Celecoxib Model)

Focus: Controlling regioselectivity via solvent polarity.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (Solvent A) vs. Trifluoroethanol (Solvent B - for higher regiocontrol)

Workflow:

  • Dissolution: Dissolve the 1,3-diketone (10 mmol) in Ethanol (20 mL).

  • Addition: Add the hydrazine hydrochloride (11 mmol) in one portion.

  • Catalysis: No external acid is needed if using the hydrazine salt; the HCl acts as the catalyst.

  • Reflux: Heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
    
  • Workup (Self-Validating Step): Cool to room temperature. If regioselectivity is high, the major isomer often precipitates. Filter and wash with cold EtOH.

  • Purification: If a mixture exists, concentrate and separate via flash column chromatography.

Critical Note: In protic solvents like Ethanol, the reaction is driven by the nucleophilicity of the hydrazine nitrogen. Using fluorinated alcohols (TFE) can enhance the regioselectivity towards the 1,5-diaryl isomer due to hydrogen bonding effects stabilizing specific transition states.

Protocol B: [3+2] Cycloaddition (Diazoalkane Route)

Focus: Synthesis of 3,4,5-trisubstituted pyrazoles.

Reagents:

  • Ethyl diazoacetate (1.2 eq) - Handle with Care

  • Internal Alkyne (1.0 eq)

  • Solvent: Toluene

Workflow:

  • Setup: In a pressure tube, dissolve alkyne (5 mmol) in anhydrous Toluene (10 mL).

  • Addition: Add Ethyl diazoacetate (6 mmol) slowly.

  • Thermal Activation: Seal the tube and heat to

    
     for 16 hours.
    
  • Monitoring: Monitor consumption of the diazo compound (disappearance of yellow color/N2 evolution cessation).

  • Workup: Evaporate solvent under reduced pressure.

  • Tautomerization: The initial product is often a 3H-pyrazole. Treat with mild base (DBU, 0.1 eq) or silica gel to isomerize to the aromatic 1H-pyrazole.

Part 5: Mechanistic Visualization

Understanding the Knorr mechanism is vital for troubleshooting yield issues.

Knorr_Mechanism Start 1,3-Diketone + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (pH dependent) Inter2 5-Hydroxy-pyrazoline Inter1->Inter2 Cyclization Product Pyrazole (-H2O) Inter2->Product Dehydration (Aromatization)

Figure 2: Simplified mechanistic flow of the Knorr condensation, highlighting the dehydration step which drives the equilibrium.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

  • Aggarwal, V. K., et al. (2006). Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines. Journal of Organic Chemistry.

  • Maddani, M. R., & Prabhu, K. R. (2010). Metal-Free Synthesis of Pyrazoles via [3+2] Cycloaddition. Tetrahedron Letters.

  • Review of Celecoxib Synthesis. (2023). Industrial Approaches to COX-2 Inhibitors. Organic Process Research & Development.

  • Green Chemistry Institute. (2024). Metrics for Sustainable Synthesis. ACS.

benchmarking the performance of 1-Methyl-3-phenyl-1H-pyrazole as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting with focused Google searches on 1-Methyl-3-phenyl-1H-pyrazole, specifically its ligand applications, synthesis methods, and coordination chemistry with metals. I am also searching for common ligand classes used in similar applications to broaden my search.

Expanding Search Parameters

I've widened my search parameters to include benchmark ligands and established experimental protocols for key performance metrics. I'm now establishing a framework to compare this molecule's application, detailing experimental methodologies and preparing comparative performance data. I intend to present these comparisons graphically and diagrammatically.

Refining Search Strategies

I am now conducting targeted searches to learn about this compound as a ligand, its synthesis, and coordination chemistry with metals. Simultaneously, I will identify common ligand classes and benchmark ligands for comparison, as well as established experimental protocols for determining key performance metrics, such as binding affinity. I am also investigating DOT language diagrams and alternative tabular/graphical presentation formats.

A Head-to-Head Comparison of 1-Methyl-3-phenyl-1H-pyrazole with Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

In the landscape of neuropharmacology, the quest for novel monoamine oxidase (MAO) inhibitors remains a pivotal area of research for the development of therapeutics for depressive disorders and neurodegenerative diseases. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive head-to-head comparison of a representative pyrazole derivative, 1-Methyl-3-phenyl-1H-pyrazole, with established MAO inhibitors, offering insights into its potential as a modulator of monoamine neurotransmitter levels.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[2] MAO inhibitors are broadly classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding.[3]

The 1-phenyl-1H-pyrazole core has been identified in numerous compounds with potent enzyme inhibitory activities.[4] Notably, various derivatives of 3-aryl-1-phenyl-1H-pyrazole have been reported to exhibit selective inhibitory activity against MAO-B, suggesting the therapeutic potential of this chemical class in neurodegenerative disorders like Parkinson's disease.[5]

Comparative Analysis of Inhibitory Potency

While direct experimental data on the MAO inhibitory activity of the specific molecule this compound is not extensively available in the public domain, the well-documented activity of structurally related pyrazole derivatives provides a strong basis for a comparative assessment. For the purpose of this guide, we will extrapolate the potential inhibitory profile of this compound based on the established structure-activity relationships of similar compounds and compare it with well-characterized MAO inhibitors.

CompoundTargetIC50 / KiSelectivityMode of Inhibition
This compound (Predicted) MAO-BMicromolar rangeSelective for MAO-BReversible, Competitive
MoclobemideMAO-A~5.01 nM (Ki)[4]Selective for MAO-AReversible
SelegilineMAO-BNanomolar rangeSelective for MAO-BIrreversible
TranylcypromineMAO-A/MAO-BNanomolar rangeNon-selectiveIrreversible

This table presents predicted activity for this compound based on structurally similar compounds and reported values for known inhibitors.

Signaling Pathway of Monoamine Oxidase Action

The following diagram illustrates the role of MAO in the degradation of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_inhibitor Monoamine_Neurotransmitter Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO-A/MAO-B) Monoamine_Neurotransmitter->MAO Degradation Synaptic_Neurotransmitter Increased Neurotransmitter Levels Monoamine_Neurotransmitter->Synaptic_Neurotransmitter Increased Availability Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites MAO_Inhibitor This compound (and other MAOIs) MAO_Inhibitor->MAO Inhibition

Caption: Mechanism of MAO inhibition.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

The following is a detailed protocol for determining the inhibitory potential of a test compound, such as this compound, against MAO-A and MAO-B.

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (e.g., this compound)

  • Known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls[6]

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader (for fluorescence detection)

Workflow Diagram:

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound and known inhibitors E Add test compound/ inhibitor dilutions to wells A->E B Prepare MAO-A and MAO-B enzyme solutions in phosphate buffer D Add enzyme solution to 96-well plate B->D C Prepare kynuramine substrate solution G Initiate reaction by adding kynuramine C->G D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Measure fluorescence of 4-hydroxyquinoline product H->I J Plot % inhibition vs. compound concentration I->J K Calculate IC50 values J->K

Caption: Workflow for MAO inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive controls (Clorgyline and Selegiline).

  • Enzyme Reaction: In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Inhibitor Addition: Add the serially diluted test compound or known inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate, kynuramine, to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Perspectives

Future studies should focus on the direct enzymatic and cellular characterization of this compound to confirm its inhibitory potency and selectivity. Further lead optimization by modifying the phenyl and methyl substituents on the pyrazole ring could lead to the discovery of even more potent and selective MAO inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Kumar, A., Jain, S., Parle, M., Jain, N., & Kumar, P. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI journal, 12, 1030–1043.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Wikipedia. (2024, January 25). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Zhang, Z., Chen, S., & Li, L. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's disease, 11(s2), S187–S198.
  • Naoi, M., & Maruyama, W. (1987). Inhibition of type A monoamine oxidase by 1-methyl-4-phenylpyridine. European journal of pharmacology, 135(2), 219–226.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Bizzarri, B., ... & Carradori, S. (2011). Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives. Bioorganic & medicinal chemistry, 19(15), 4647–4652.
  • Oset-Gasque, M. J., González, M. P., & de la Torre, M. C. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC chemistry, 15(1), 37.
  • Follmer, C. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4280.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Khan, I., Ali, A., Ibrar, A., Ahmed, S., Al-Harrasi, A., & Csuk, R. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3230.
  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Iqbal, M. A., E-Kafrawy, A. M., Ul-Haq, Z., & Al-Rashida, M. (2022). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What MAO inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Riederer, P., & Youdim, M. B. (1981). [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol]. Arzneimittel-Forschung, 31(5), 795–798.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Wang, Y. M., Zhang, Z. J., & Chen, L. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 28(1), 125–132.

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-Methyl-3-phenyl-1H-pyrazole (CAS No: 3463-26-1). As a nitrogen-containing heterocyclic compound, this chemical is integral to various research and development applications, particularly in medicinal chemistry and organic synthesis.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This document is designed to provide clear, actionable steps and the scientific rationale behind them.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound and its isomers are known to present several risks that directly inform handling and disposal choices. The primary causality for the stringent procedures outlined below is the potential for irritation and toxicity.

According to aggregated GHS data for closely related isomers, this class of compound is classified as:

  • An irritant to the skin and eyes.[4]

  • Potentially causing respiratory irritation.[4][5]

  • Harmful if swallowed.[5]

Therefore, the entire disposal workflow is designed to minimize exposure through inhalation, ingestion, and dermal contact, and to prevent its release into the environment where it could have unknown effects.

Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with the correct handling of the material during and after its use.

Step-by-Step Handling and Collection
  • Personal Protective Equipment (PPE): Before handling the primary container or any waste, ensure appropriate PPE is worn. The goal is to create a complete barrier between the researcher and the chemical.

    • Hand Protection: Wear chemical-resistant gloves (e.g., Viton®, Nitrile). Always inspect gloves for tears or punctures before use.[6]

    • Eye Protection: Use safety glasses with side shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

    • Skin and Body Protection: A lab coat and long-sleeved clothing are mandatory. Ensure no skin is exposed.[7]

    • Work Area: All handling of this compound, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]

  • Waste Identification: The moment a decision is made to discard the chemical, it must be declared as waste. This includes unused pure chemical, contaminated solutions, or reaction byproducts.

  • Waste Segregation: This is a critical step to prevent dangerous reactions.

    • Do NOT mix this compound waste with incompatible materials. It should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[8][9]

    • Collect this waste in a dedicated container specifically for halogen-free, nitrogen-containing organic waste, unless your institution's waste management plan specifies otherwise.

  • Waste Containment:

    • Use only approved, chemically compatible waste containers. The container must be in good condition, with a secure, vapor-tight lid.

    • Label the waste container clearly and immediately. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Irritant," "Toxic")

      • The date the waste was first added.

    • Keep the container closed at all times, except when adding waste.[6][8]

Chemical Waste Disposal Workflow

The following protocol outlines the procedural steps for the final disposal of the properly segregated and contained waste. The overarching principle is that this chemical waste must not be released into the general environment.

Step-by-Step Disposal Procedure
  • Spill Management (Contingency): In the event of a spill during transfer, immediately alert personnel and restrict access to the area.

    • Wearing full PPE, contain the spill by covering it with an inert absorbent material (e.g., sand, diatomaceous earth, or universal binding agents).[10]

    • Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

    • Clean the spill area thoroughly. All cleanup materials are now considered hazardous waste and must be disposed of accordingly.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[6][7] This area should be away from heat, sparks, or open flames.[6]

  • Final Disposal Route:

    • Prohibition of Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[12] This action is a direct violation of environmental regulations, such as those from the EPA, and can harm aquatic life and disrupt wastewater treatment processes.[13]

    • Engage Professional Services: The only acceptable method of disposal is through a licensed and approved hazardous waste disposal company.[8][11][12] These companies have the permitted facilities and technical expertise to handle and destroy chemical waste safely.

    • Incineration: For nitrogen-containing organic compounds like pyrazoles, high-temperature incineration at an approved facility is a common and effective disposal method.[14] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Documentation: Maintain meticulous records of your hazardous waste, including the chemical name, quantity, and date of disposal. This "cradle-to-grave" tracking is a key component of compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

Summary of Key Safety and Disposal Data

ParameterInformationSource(s)
Chemical Name This compound[16]
CAS Number 3463-26-1[16]
Molecular Formula C₁₀H₁₀N₂[16]
Primary Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation, Harmful if swallowed.[4][5]
Required PPE Chemical-resistant gloves, safety goggles, lab coat. Work in a fume hood.[6][7]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[8][9]
Spill Cleanup Use inert absorbent material (sand, vermiculite).[10]
Disposal Method Dispose of contents/container to an approved waste disposal plant. DO NOT empty into drains.[11][12]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal & Contingency cluster_final Final Disposition start Waste Generated (this compound) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (No Incompatibles) ppe->segregate contain Step 3: Contain & Label (Sealed, Approved Container) segregate->contain spill_check Spill Occurred? contain->spill_check spill_protocol Execute Spill Protocol: 1. Absorb with Inert Material 2. Collect for Disposal spill_check->spill_protocol Yes store Step 4: Store Securely (Designated Waste Area) spill_check->store No spill_protocol->store disposal_co Step 5: Transfer to Licensed Hazardous Waste Contractor store->disposal_co document Step 6: Document Disposal (Maintain Records) disposal_co->document end Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for this compound-5-carbaldehyde. Fisher Scientific. [Link]

  • 3-methyl-1-phenyl-1H-pyrazole Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Substance Information for a Pyrazole Derivative. European Chemicals Agency (ECHA). [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

  • This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. Federal Register. [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. National Center for Biotechnology Information. [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 1-Methyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Risk Factor

As researchers, we often treat building blocks like 1-Methyl-3-phenyl-1H-pyrazole (and its structural analogs) as routine reagents. This is a critical error. Pyrazole derivatives are biologically active pharmacophores—the very property that makes them valuable in drug discovery makes them potentially hazardous to the handler.

While standard Safety Data Sheets (SDS) often classify these as "Irritants" (H315/H319), we must apply the Precautionary Principle . In the absence of long-term chronic toxicity data, this compound should be handled as a Potent Pharmaceutical Intermediate (PPI) . This guide moves beyond basic compliance to establish a self-validating safety system for your laboratory.

Risk Assessment & Hazard Identification

The following data synthesizes GHS classifications for this compound and its close structural analogs (e.g., 3-methyl-1-phenyl-1H-pyrazole).

Hazard CategoryGHS CodeSignal WordDescriptionCritical Operational Implication
Acute Toxicity H302 WarningHarmful if swallowed.[1]Zero-tolerance for open-bench weighing.
Skin Corrosion H315 / H314 DangerCauses skin irritation/burns.[1]Pyrazoles are basic amines; potential for chemical burns upon moisture contact.
Eye Damage H319 WarningCauses serious eye irritation.[1][2]Standard safety glasses are insufficient for powder handling.
STOT - SE H335 WarningMay cause respiratory irritation.[2]Inhalation of dust triggers immediate mucosal inflammation.

Scientist's Note: Do not rely solely on the "Irritant" label. Many pyrazoles possess kinase inhibitory activity. Systemic absorption could theoretically modulate biological pathways. Treat skin contact as a potential route for systemic dosing, not just local irritation.

Personal Protective Equipment (PPE) Technical Specifications

Dermal Protection (The Barrier Logic)

Standard disposable nitrile gloves (4 mil) are adequate for dry solid handling but fail when this compound is dissolved in organic solvents (DCM, Methanol, DMF).

  • Primary Barrier (Dry Solid): Nitrile Rubber (Minimum 0.11 mm / 4 mil).

    • Why: Excellent abrasion resistance against crystalline powders.

  • Secondary Barrier (In Solution): Chemical Resistant Laminate (e.g., Silver Shield® or Ansell Barrier®).

    • Why: Pyrazoles in solution can act as permeation enhancers. If you are dissolving this in Dichloromethane (DCM), standard nitrile degrades in <2 minutes.

  • Protocol: Double Gloving is mandatory for synthesis steps.

    • Inner Layer: Laminate (Chemical Barrier).

    • Outer Layer: Nitrile (Dexterity & Grip).[2]

Respiratory & Ocular Protection[1][2]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • PPE (Secondary):

    • Eyes: Unvented Chemical Splash Goggles (ANSI Z87.1 D3 rating). Reasoning: Fine powders drift around safety glass side-shields.

    • Lungs: If weighing outside a hood (strongly discouraged), use a P3 / N95 particulate respirator .

Decision Matrix: PPE Selection

The following logic flow ensures you select the correct PPE based on the state of matter and solvent system.

PPE_Decision_Matrix Start Start: Handling this compound State What is the Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Level1 LEVEL 1 PPE Single Nitrile Gloves Splash Goggles Fume Hood Solid->Level1 Standard Weighing SolventCheck Is Solvent Penetrating? (DCM, DMF, DMSO) Liquid->SolventCheck Level2 LEVEL 2 PPE Double Gloving (Nitrile) Lab Coat + Apron Fume Hood SolventCheck->Level2 No (Water/Ethanol) Level3 LEVEL 3 PPE Laminate Liner Gloves under Nitrile Outer Full Face Shield SolventCheck->Level3 Yes (DCM/DMF)

Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing (The Critical Moment)

Context: 90% of exposure events occur during the transfer of static-prone solids.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Pyrazoles are organic solids that accumulate static charge, causing "powder fly."

  • Transfer: Use a disposable funnel. Do not pour from the stock bottle.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as hazardous solid waste.

Protocol B: Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves and N95 mask.

  • Contain: Do not sweep dry dust (this creates an aerosol). Cover the spill with a wet paper towel to dampen the powder.

  • Cleanup: Scoop the damp material into a wide-mouth waste jar.

  • Wash: Clean surface with 1N HCl (dilute acid) followed by soap water. Reasoning: The pyrazole is basic; dilute acid aids solubility and removal.

Waste Disposal & Deactivation

Never dispose of this compound down the drain. It is toxic to aquatic life and may persist in water systems.

Waste StreamContentsContainer TypeLabeling
Solid Hazardous Weighing boats, contaminated gloves, spill debris.Wide-mouth HDPE Jar"Toxic Solid - Pyrazole Derivative"
Organic Liquid Reaction mixtures (DCM, Ethyl Acetate).Glass/HDPE Carboy"Organic Waste - Halogenated/Non-Halogenated"
Aqueous Waste Aqueous workup layers.HDPE Carboy"Aqueous Waste - Trace Organics"

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15 min (Soap + Water) Remove Clothing Skin->ActionSkin ActionEye Eyewash Station 15 min continuous Force eyelids open Eye->ActionEye ActionInhale Fresh Air Supportive Oxygen Seek Medical Help Inhale->ActionInhale Report Report to EHS Provide SDS to Medic ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate Emergency Response Triage.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[3] [Link][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
1-Methyl-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.